5-Methyl-2-(1-pyrrolidinyl)aniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-4-5-11(10(12)8-9)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUZKEGYCANZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Methyl-2-(1-pyrrolidinyl)aniline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 5-Methyl-2-(1-pyrrolidinyl)aniline. Due to the limited availability of experimental data for this specific compound in publicly accessible databases, this guide leverages data from its constituent parts and closely related analogues to provide well-founded estimations of its characteristics. All quantitative data is presented in structured tables for clarity and comparative analysis.
Chemical Structure and Identification
This compound is an aromatic amine characterized by a toluidine core substituted with a pyrrolidine ring at the second position. This structure suggests its potential utility as a scaffold in medicinal chemistry and materials science.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 5-methyl-2-(pyrrolidin-1-yl)aniline | - |
| Molecular Formula | C₁₁H₁₆N₂ | [1][2] |
| SMILES | CC1=CC(=C(C=C1)N2CCCC2)N | - |
| InChI | InChI=1S/C11H16N2/c1-9-4-5-11(10(12)8-9)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 | - |
| CAS Number | Not assigned | [3] |
Physicochemical Properties
Table 2: Calculated and Estimated Physicochemical Properties
| Property | This compound | 2-(1-pyrrolidinyl)aniline (Analogue) | Data Type |
| Molecular Weight | 176.26 g/mol [1][2] | 162.23 g/mol [4] | Calculated |
| Monoisotopic Mass | 176.1313 Da | 162.1157 Da[4] | Calculated |
| XLogP3 | 2.2 | 1.9[4] | Predicted |
| Hydrogen Bond Donor Count | 1 | 1[4] | Calculated |
| Hydrogen Bond Acceptor Count | 2 | 2[4] | Calculated |
| Topological Polar Surface Area | 29.3 Ų | 29.3 Ų[4] | Calculated |
Influence of the Methyl Group
The addition of a methyl group to an aniline structure generally influences its physical properties. By comparing aniline and p-toluidine, we can infer the likely effects on this compound.
Table 3: Comparison of Aniline and p-Toluidine Physical Properties
| Property | Aniline | p-Toluidine (p-Methylaniline) |
| Melting Point | -6 °C | 43 °C[5] |
| Boiling Point | 184 °C | 200 °C[5] |
| Density | 1.02 g/cm³ | 1.05 g/cm³[5] |
Based on this comparison, it is expected that this compound will have a higher melting point, boiling point, and density than its unmethylated counterpart, 2-(1-pyrrolidinyl)aniline. The methyl group, being electron-donating, is also expected to increase the basicity of the aniline nitrogen.[1][6][7]
Spectroscopic Data (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecule's structure.
¹H NMR Spectroscopy
-
Aromatic Protons: Signals in the aromatic region (typically 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. The substitution pattern would lead to distinct splitting patterns.
-
Pyrrolidine Protons: Two sets of methylene protons on the pyrrolidine ring, likely appearing as multiplets in the range of 1.8-3.5 ppm.
-
Methyl Protons: A singlet corresponding to the methyl group protons, expected around 2.2-2.4 ppm.
-
Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Six signals in the aromatic region (110-150 ppm), with carbons attached to nitrogen appearing more downfield.
-
Pyrrolidine Carbons: Two signals for the methylene carbons of the pyrrolidine ring.
-
Methyl Carbon: A signal in the aliphatic region for the methyl group carbon.
Infrared (IR) Spectroscopy
-
N-H Stretching: A pair of medium intensity bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.
-
C-H Stretching (Aromatic): Signals above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Signals below 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: Bands in the 1250-1350 cm⁻¹ region.
Mass Spectrometry
-
Molecular Ion Peak (M⁺): An odd-numbered molecular ion peak at m/z = 176, consistent with the nitrogen rule.
-
Fragmentation: Common fragmentation patterns would involve the loss of fragments from the pyrrolidine ring and potentially the methyl group.
Experimental Protocols: Synthesis
A specific, validated experimental protocol for the synthesis of this compound is not documented in readily available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of N-aryl pyrrolidines. A common approach is the reductive condensation of an aniline with a suitable precursor to the pyrrolidine ring.
One such general method involves the reaction of an aniline with 2,5-dimethoxytetrahydrofuran in an acidic aqueous medium with a reducing agent like sodium borohydride.
Proposed Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis of this compound from 4-methyl-2-nitroaniline, a common starting material.
An alternative one-step approach could involve the direct reaction of 3-amino-4-methylaniline with 1,4-dibromobutane. The choice of synthetic route would depend on the availability of starting materials and the desired purity of the final product.
Potential Applications and Logical Relationships in Drug Discovery
While no specific biological activity has been reported for this compound, its structural motifs are present in various biologically active molecules. The pyrrolidine ring is a common feature in many pharmaceuticals, and substituted anilines are versatile intermediates in drug synthesis.
The logical relationship for its potential use in a drug discovery workflow is outlined below.
This compound could serve as a starting point or a member of a compound library for screening against various biological targets. Its physicochemical properties, such as its predicted XLogP3 of 2.2, suggest a moderate lipophilicity that is often favorable for drug candidates. Further research would be required to determine its specific biological activities and potential therapeutic applications.
References
Synthesis of 5-Methyl-2-(1-pyrrolidinyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-2-(1-pyrrolidinyl)aniline, a valuable building block in medicinal chemistry and materials science. Two primary synthetic pathways are detailed: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. This document includes in-depth experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate the efficient and reproducible synthesis of the target compound.
Introduction
This compound is an aromatic amine containing a pyrrolidine moiety. This structural motif is of significant interest in drug discovery and development due to its presence in various biologically active compounds. The pyrrolidine ring can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its solubility, metabolic stability, and receptor binding affinity. A robust and scalable synthetic route is therefore crucial for the exploration of new chemical entities based on this scaffold.
This guide outlines two effective methods for the synthesis of this compound, starting from readily available precursors.
Synthesis Pathway I: Nucleophilic Aromatic Substitution (SNAr)
The primary and often preferred method for the synthesis of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the reaction of a halo-substituted aniline with pyrrolidine. The presence of an activating group on the aromatic ring is not strictly necessary, but the choice of the halogen is critical, with fluorine being the most effective leaving group for this type of transformation.[1]
The proposed synthesis commences with 2-fluoro-5-methylaniline as the starting material.
Overall Reaction
Experimental Protocol
Materials:
-
2-Fluoro-5-methylaniline
-
Pyrrolidine
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of 2-fluoro-5-methylaniline (1.0 eq) in DMSO or NMP, add potassium carbonate (2.0 eq) and pyrrolidine (1.5 eq).
-
Heat the reaction mixture to 120-150 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data
| Parameter | Value |
| Reactants | |
| 2-Fluoro-5-methylaniline | 1.0 eq |
| Pyrrolidine | 1.5 eq |
| Base | K2CO3 (2.0 eq) |
| Reaction Conditions | |
| Solvent | DMSO or NMP |
| Temperature | 120-150 °C |
| Reaction Time | 12-24 h |
| Yield | 70-85% (Reported for similar reactions) |
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism proceeds via a two-step addition-elimination process. The nucleophilic pyrrolidine attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group (fluoride) is subsequently eliminated, restoring the aromaticity of the ring.
References
Physical and chemical characteristics of 5-Methyl-2-(1-pyrrolidinyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 5-Methyl-2-(1-pyrrolidinyl)aniline, a compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields.
Chemical Identity and Physical Properties
This compound, a substituted aniline derivative, possesses a unique molecular architecture that imparts specific physicochemical characteristics. While comprehensive experimental data remains limited in publicly accessible literature, predicted values and data from analogous structures provide valuable insights.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂ | PubChemLite[1] |
| Molecular Weight | 176.26 g/mol | CymitQuimica[2] |
| CAS Number | 69131-64-2 | CymitQuimica[2] |
| Predicted XlogP | 2.2 | PubChemLite[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available |
Synthesis and Experimental Protocols
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthesis of this compound.
General Experimental Protocol (Hypothetical):
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-halo-5-methylaniline (1 equivalent), pyrrolidine (1.2 equivalents), and a suitable base such as potassium carbonate (2 equivalents).
-
Solvent Addition: Add a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to dissolve the reactants.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Biological Activity and Signaling Pathways
Currently, there is a lack of published research on the specific biological activities and signaling pathways associated with this compound. However, the pyrrolidine and aniline moieties are present in numerous biologically active compounds, suggesting potential for this molecule in drug discovery. For instance, various pyrrolidine derivatives have been investigated for their potential as inhibitors of enzymes like dihydrofolate reductase.[3]
Future research could explore the following potential biological activities:
-
Enzyme Inhibition: Screening against various kinases, proteases, or other enzymes implicated in disease.
-
Receptor Binding: Investigating affinity for G-protein coupled receptors (GPCRs) or other cell surface receptors.
-
Antimicrobial Activity: Testing against a panel of bacterial and fungal strains.
-
Anticancer Activity: Evaluating cytotoxic effects on various cancer cell lines.
Illustrative Workflow for Biological Screening:
Caption: A general workflow for the biological evaluation of a novel compound.
Conclusion
This compound presents an intriguing scaffold for further investigation in the fields of medicinal chemistry and materials science. While current publicly available data is sparse, this technical guide provides a foundational understanding of its known properties and outlines potential avenues for future research. The synthesis and biological evaluation of this and related compounds could lead to the discovery of novel therapeutic agents or functional materials. Further experimental work is necessary to fully elucidate the physical, chemical, and biological profile of this compound.
References
In-depth Technical Guide: 5-Methyl-2-(1-pyrrolidinyl)aniline (CAS 59194-21-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide aims to provide a comprehensive overview of the properties of 5-Methyl-2-(1-pyrrolidinyl)aniline, CAS number 59194-21-7. However, a thorough and exhaustive search of publicly available scientific literature, chemical databases, and patent records has revealed a significant lack of detailed information for this specific compound. While the pyrrolidine and aniline moieties are common scaffolds in pharmacologically active molecules, data pertaining to the titled compound is scarce. This document summarizes the limited available information and highlights the general relevance of its structural components in drug discovery.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 59194-21-7 | Synquest Labs[1] |
| Molecular Formula | C₁₁H₁₆N₂ | PubChemLite |
| Molecular Weight | 176.26 g/mol | PubChemLite |
| Appearance | Not available | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
While some chemical suppliers indicate the availability of spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry, the actual spectra are not publicly accessible.[2]
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not described in the available literature. However, general synthetic routes for related N-arylpyrrolidines often involve the Buchwald-Hartwig amination or other palladium-catalyzed cross-coupling reactions between an appropriately substituted aniline and a pyrrolidine derivative. Another potential route could be the nucleophilic aromatic substitution of a suitable precursor.
Without specific literature, a hypothetical synthetic workflow is presented below for illustrative purposes. It must be emphasized that this is a general representation and has not been experimentally validated for this specific compound.
Caption: Hypothetical Buchwald-Hartwig amination for synthesis.
Biological Activity and Signaling Pathways
There is no publicly available information on the biological activity of this compound. The searches for its involvement in any signaling pathways or its evaluation in any pharmacological studies did not yield any results for this specific molecule.
The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, known to be a key component in a wide range of biologically active compounds, including anticancer, antibacterial, and CNS-active agents.[3] Similarly, the aniline moiety, while sometimes associated with toxicity, is also a fundamental building block in many approved drugs.[4] The combination of these two moieties in this compound suggests potential for biological activity, but this remains to be experimentally determined.
Given the absence of data, no signaling pathway diagrams can be generated for this compound.
Applications in Drug Development
Due to the lack of any reported biological activity or pharmacological studies, there are no known applications of this compound in drug development at present. The compound is listed by some chemical suppliers as a research chemical or organic intermediate.[5][6]
Conclusion
This compound (CAS 59194-21-7) is a chemical entity for which there is a significant dearth of publicly available scientific data. While its structural components, the pyrrolidine and aniline rings, are of great interest in medicinal chemistry and drug discovery, the specific properties and potential biological activities of this particular molecule remain unexplored in the public domain. This guide highlights the current information gap and underscores the need for experimental characterization to elucidate the potential of this compound for researchers, scientists, and drug development professionals.
References
- 1. 59194-21-7 | 3H30-1-7D | 5-Methyl-2-(1H-pyrrol-1-yl)aniline | SynQuest Laboratories [synquestlabs.com]
- 2. 5-METHYL-2-(1H-PYRROL-1-YL)ANILINE(59194-21-7) 1H NMR [m.chemicalbook.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemwish.lookchem.com [chemwish.lookchem.com]
- 6. Page loading... [guidechem.com]
An In-depth Technical Guide to the Synthesis and Characterization of C11H16N2 Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of key isomers of the molecular formula C11H16N2. The focus is on providing detailed experimental protocols, structured data for comparative analysis, and visualizations of relevant chemical and biological pathways. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction to C11H16N2 Isomers
The molecular formula C11H16N2 represents several isomers with significant pharmacological interest. These compounds, primarily substituted piperazines, often exhibit activity at various receptors in the central nervous system. This guide will focus on four prominent isomers: 1-Benzylpiperazine (BZP), 2-Benzylpiperazine, 1-(2-Methylphenyl)piperazine (ortho-Methylphenylpiperazine, oMPP), and 1-(4-Methylphenyl)piperazine (para-Methylphenylpiperazine, pMPP).
1-Benzylpiperazine (BZP) is a well-characterized psychoactive substance known for its stimulant and euphoric effects, primarily acting as a serotonin receptor agonist.[1] Its synthesis and biological activity have been extensively studied.
2-Benzylpiperazine is a structural isomer of BZP, with the benzyl group attached to a carbon atom of the piperazine ring instead of a nitrogen atom. Its synthesis and pharmacological profile are less documented than those of BZP.
Methylphenylpiperazine isomers (oMPP and pMPP) are derivatives where a methylphenyl group is attached to a nitrogen atom of the piperazine ring. These compounds are also known to interact with monoamine neurotransmitter systems.[2][3]
Synthesis Protocols
This section provides detailed experimental protocols for the synthesis of the aforementioned C11H16N2 isomers.
Synthesis of 1-Benzylpiperazine (BZP)
A reliable method for the synthesis of 1-Benzylpiperazine involves the reaction of piperazine with benzyl chloride.[4]
Experimental Protocol:
-
Preparation of Piperazine Monohydrochloride Solution: In a 250-mL Erlenmeyer flask, a solution of 24.3 g (0.125 mole) of piperazine hexahydrate in 50 mL of absolute ethanol is warmed to 65°C. To this, 22.1 g (0.125 mole) of piperazine dihydrochloride monohydrate is dissolved with swirling.
-
Reaction with Benzyl Chloride: While maintaining the temperature at 65°C, 15.8 g (14.3 mL, 0.125 mole) of recently distilled benzyl chloride is added over 5 minutes with vigorous swirling or stirring. The formation of a white precipitate of piperazine dihydrochloride is observed almost immediately.
-
Isolation of Piperazine Dihydrochloride: The reaction mixture is stirred for an additional 25 minutes at 65°C, then cooled in an ice bath for about 30 minutes without stirring. The crystalline piperazine dihydrochloride monohydrate is collected by suction filtration, washed with three 10-mL portions of ice-cold absolute ethanol, and dried.
-
Precipitation of 1-Benzylpiperazine Dihydrochloride: The combined filtrate and washings are cooled in an ice bath and treated with 25 mL of absolute ethanol saturated at 0°C with dry hydrogen chloride. After thorough mixing, the solution is cooled for 10–15 minutes in the ice bath. The precipitated white plates of 1-benzylpiperazine dihydrochloride are collected by suction filtration, washed with dry benzene, and dried.
-
Isolation of 1-Benzylpiperazine Free Base: A solution of the 1-benzylpiperazine dihydrochloride salt in 50 mL of water is made alkaline (pH > 12) with approximately 60 mL of 5N sodium hydroxide. The aqueous solution is then extracted twelve times with 20-mL portions of chloroform. The combined organic extracts are dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed by rotary evaporation, and the remaining pale-brown oil is distilled under reduced pressure. The pure 1-benzylpiperazine is collected at 122–124°C/2.5 mmHg.
Synthesis of 2-Benzylpiperazine
A general method for the synthesis of 2-substituted piperazines can be adapted for 2-benzylpiperazine, often involving a multi-step process starting from protected piperazine derivatives. A common strategy involves the alkylation of a protected 2-oxopiperazine followed by reduction.[3]
Representative Protocol:
-
Protection of Piperazine: 2-Oxopiperazine is protected at the N4 position with a suitable protecting group (e.g., benzyl or Boc).
-
Alkylation: The N1-position of the protected 2-oxopiperazine is alkylated with benzyl bromide in the presence of a strong base like sodium hydride in an inert solvent such as DMF.
-
Reduction of the Amide: The resulting 1-benzyl-4-protected-2-oxopiperazine is reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in a solvent such as THF under reflux.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group using H2/Pd-C, or acidic conditions for a Boc group) to yield 2-benzylpiperazine.
Synthesis of 1-(2-Methylphenyl)piperazine (oMPP) and 1-(4-Methylphenyl)piperazine (pMPP)
A common method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination.[5]
Representative Protocol:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., nitrogen), add the corresponding aryl chloride (1.0 mmol) (2-chlorotoluene for oMPP or 4-chlorotoluene for pMPP), piperazine (1.3 mmol), a palladium catalyst (e.g., Pd2(dba)3 with a suitable phosphine ligand like XPhos), and a base (e.g., sodium tert-butoxide, 1.3 mmol) in an anhydrous solvent such as toluene or dioxane (2 mL).
-
Reaction: The reaction mixture is stirred vigorously and heated at a temperature typically ranging from 80 to 110°C for several hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired methylphenylpiperazine isomer.
Characterization Data
The following tables summarize the key characterization data for the C11H16N2 isomers.
Table 1: Physical and Spectroscopic Data for C11H16N2 Isomers
| Isomer | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 1-Benzylpiperazine | 176.26 | Colorless to pale yellow liquid | N/A | 122-124 @ 2.5 mmHg[4] |
| 2-Benzylpiperazine | 176.26 | Not readily available | Not readily available | Not readily available |
| 1-(2-Methylphenyl)piperazine | 176.26 | White to off-white solid | Not readily available | Not readily available |
| 1-(4-Methylphenyl)piperazine | 176.26 | White to yellow low melting solid | 29-32[6] | 116[6] |
Table 2: 1H NMR Spectroscopic Data (CDCl3, 400 MHz)
| Isomer | Chemical Shift (δ, ppm) and Multiplicity |
| 1-Benzylpiperazine[7][8] | 7.20-7.40 (m, 5H, Ar-H), 3.50 (s, 2H, -CH2-Ph), 2.90 (t, 4H, piperazine-H), 2.45 (t, 4H, piperazine-H), 1.95 (br s, 1H, -NH) |
| 1-(2-Methylphenyl)piperazine | 7.10-7.25 (m, 4H, Ar-H), 3.10 (t, 4H, piperazine-H), 2.95 (t, 4H, piperazine-H), 2.30 (s, 3H, -CH3) |
| 1-(4-Methylphenyl)piperazine | 7.05 (d, 2H, Ar-H), 6.80 (d, 2H, Ar-H), 3.15 (t, 4H, piperazine-H), 3.05 (t, 4H, piperazine-H), 2.25 (s, 3H, -CH3) |
Table 3: 13C NMR Spectroscopic Data (CDCl3, 100 MHz)
| Isomer | Chemical Shift (δ, ppm) |
| 1-Benzylpiperazine[8] | 138.2 (Ar-C), 129.2 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-CH), 63.8 (-CH2-Ph), 54.3 (piperazine-CH2), 46.1 (piperazine-CH2) |
| 1-(3-Methylphenyl)piperazine[9] | 151.3, 138.6, 128.9, 120.4, 116.8, 113.1, 50.8, 46.2, 21.8 |
| 1-Methylpiperazine[10] | 55.2, 46.1 |
Table 4: Mass Spectrometry Data (EI-MS)
| Isomer | Major Fragment Ions (m/z) |
| 1-Benzylpiperazine[11] | 176 (M+), 91 (base peak), 134, 56, 65 |
| 1-(2-Methylphenyl)piperazine | 176 (M+), 133, 105, 91, 77 |
| 1-(4-Methylphenyl)piperazine | 176 (M+), 133, 105, 91, 77 |
Table 5: Infrared (IR) Spectroscopy Data (KBr, cm-1)
| Isomer | Key Absorption Bands |
| 1-Benzylpiperazine[8] | 3028 (Ar C-H stretch), 2939, 2806 (C-H stretch), 1494, 1453 (Ar C=C stretch), 1130 (C-N stretch) |
| 1-(4-chlorophenyl)piperazine[12] | 3184 (NH stretch), 3099 (NH stretch), 1238, 1149, 929 (C-N stretch) |
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and pathways relevant to the C11H16N2 isomers.
Synthesis Workflow
Caption: General synthesis workflow for 1-Benzylpiperazine.
Characterization Workflow
Caption: A typical workflow for the characterization of synthesized compounds.
Serotonergic Signaling Pathway
Caption: Simplified overview of the serotonergic signaling pathway.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of several key C11H16N2 isomers. The detailed protocols, tabulated data, and visual workflows are intended to facilitate further research and development in this area of medicinal chemistry. While comprehensive data is provided for 1-Benzylpiperazine, further investigation is warranted to fully characterize the other isomers and explore their pharmacological potential.
References
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. cymitquimica.com [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1-Phenylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 6. 1-(4-METHYLPHENYL)PIPERAZINE | 39593-08-3 [chemicalbook.com]
- 7. 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum [chemicalbook.com]
- 8. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-(3-METHYLPHENYL)PIPERAZINE(41186-03-2) 13C NMR spectrum [chemicalbook.com]
- 10. 1-Methylpiperazine(109-01-3) 13C NMR [m.chemicalbook.com]
- 11. 1-Benzylpiperazine [webbook.nist.gov]
- 12. scispace.com [scispace.com]
Discovery and significance of pyrrolidine-containing compounds in drug discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The five-membered nitrogen-containing heterocycle, pyrrolidine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties make it a cornerstone in the design of a vast array of therapeutic agents targeting a wide range of diseases, from hypertension and diabetes to viral infections and neurological disorders.[1][2][3] This technical guide explores the discovery and significance of pyrrolidine-containing compounds, providing insights into their mechanism of action, quantitative data, and the experimental diligence required for their development.
Significance of the Pyrrolidine Ring in Medicinal Chemistry
The prevalence of the pyrrolidine motif in FDA-approved drugs is a testament to its versatile and favorable characteristics for drug design.[2][3]
-
Structural Rigidity and 3D Conformation: Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring is non-planar and exists in "envelope" and "twisted" conformations.[4][5] This "pseudorotation" provides a three-dimensional structure that allows for precise spatial orientation of substituents, enabling a more efficient exploration of the pharmacophore space and optimized interactions with biological targets.[4][6]
-
Stereochemistry: The pyrrolidine ring can possess up to four stereogenic centers, leading to a multitude of stereoisomers.[4] This stereochemical diversity is crucial, as different isomers can exhibit vastly different biological activities and binding modes with enantioselective proteins like enzymes and receptors.[4]
-
Physicochemical Properties: The nitrogen atom in the pyrrolidine ring imparts basicity and can act as a hydrogen bond donor (as an N-H group) or acceptor.[4][7] This feature often enhances aqueous solubility and allows for critical hydrogen bonding interactions with target proteins, improving binding affinity.[7][8]
-
Metabolic Stability and Bioavailability: The incorporation of a pyrrolidine ring can improve a molecule's metabolic profile and its ability to cross biological membranes, including the blood-brain barrier, which is particularly relevant for neurological drugs.[9]
Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
A prominent class of drugs where the pyrrolidine scaffold is central to activity is the Dipeptidyl Peptidase-4 (DPP-4) inhibitors, used in the treatment of type 2 diabetes.[10] These drugs work by inhibiting the DPP-4 enzyme, which in turn prolongs the action of incretin hormones, leading to enhanced insulin secretion and better blood glucose control.[10]
Many DPP-4 inhibitors are designed to mimic the natural substrate of the enzyme, which contains a proline residue at the P1-position. The pyrrolidine ring serves as an effective proline mimic.[10][11]
DPP-4 inhibitors bind to the active site of the DPP-4 enzyme. Specifically, cyanopyrrolidine-based inhibitors, such as Vildagliptin and Saxagliptin, form a reversible covalent bond with the catalytic serine residue (Ser630) in the S1 pocket of the enzyme.[7][10][12] This inhibition prevents the degradation of incretins like GLP-1 and GIP. The elevated levels of active incretins then bind to their receptors on pancreatic β-cells, initiating a signaling cascade that results in increased insulin synthesis and release.
The potency of these inhibitors is often quantified by their IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity.
| Compound | Target | IC50 Value (nM) | Selectivity | Reference |
| Vildagliptin | Human DPP-4 | ~2.5 - 3 | High vs. DPP-8/9 | [] |
| Saxagliptin | Human DPP-4 | ~0.5 - 1 | High vs. DPP-8/9 | [] |
| Compound 36 | Human DPP-4 | 17 | Moderate | [12] |
| Valine-pyrrolidine | Human DPP-4 | 2000 (Ki) | - | [] |
Note: IC50 and Ki values can vary based on assay conditions. Data is compiled for comparative purposes.
A common method to determine the inhibitory potency of compounds against DPP-4 is a fluorometric assay.
Principle: The assay measures the cleavage of a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by the DPP-4 enzyme. When cleaved, the highly fluorescent AMC is released, and the increase in fluorescence is monitored over time. Inhibitors will slow down this reaction.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 inhibitor test compounds (dissolved in DMSO)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Substrate: Gly-Pro-AMC
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Include a "no inhibitor" control (buffer with DMSO) and a "no enzyme" control.
-
Reaction Mixture: To each well of the microplate, add:
-
Assay Buffer
-
Test compound dilution (or control)
-
DPP-4 enzyme solution
-
-
Pre-incubation: Incubate the plate at room temperature (e.g., 25°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the Gly-Pro-AMC substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration of the inhibitor.
-
Normalize the rates relative to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Case Study: Pyrrolidine-Containing Antiviral Agents
The pyrrolidine scaffold is also integral to the structure of several potent antiviral drugs, particularly those targeting the Hepatitis C Virus (HCV).[14] HCV nonstructural proteins, such as the NS3/4A serine protease and the NS5A protein, are essential for viral replication and are key drug targets.[7][15]
-
Telaprevir: An HCV NS3/4A protease inhibitor that incorporates a proline-like pyrrolidine moiety.[15]
-
Ombitasvir: This antiviral medication inhibits the HCV NS5A protein, which is crucial for viral replication and assembly.[15]
-
Daclatasvir & Grazoprevir: These are other examples of HCV inhibitors where the pyrrolidine ring plays a key role in their interaction with viral proteins.[14]
The synthesis of these complex molecules often starts from chiral precursors like L-proline or 4-hydroxy-L-proline, highlighting the importance of stereochemistry in their design.[14][16]
| Compound | Target | IC50 / EC50 Value | Disease | Reference |
| Telaprevir | HCV NS3/4A Protease | ~350-740 nM (Ki) | Hepatitis C | [15] |
| Ombitasvir | HCV NS5A | 5-14 pM (EC50) | Hepatitis C | [15] |
| Compound 51a | CXCR4 Receptor | 79 nM (IC50) | Antimetastatic | [4] |
Note: Ki (inhibition constant) and EC50 (half-maximal effective concentration) are measures of potency.
Conclusion
The pyrrolidine ring is a remarkably versatile and effective scaffold in drug discovery. Its inherent three-dimensionality, stereochemical richness, and favorable physicochemical properties have enabled the development of numerous successful drugs across diverse therapeutic areas.[1][2][4] From controlling blood sugar in diabetic patients to combating chronic viral infections, compounds built around this five-membered heterocycle continue to make a significant impact on human health. The continued exploration of novel synthetic methodologies and a deeper understanding of its structure-activity relationships will undoubtedly lead to the discovery of new generations of pyrrolidine-based therapeutics.[2][14]
References
- 1. Pyrrolidine and Piperidine: Significance and symbolism [wisdomlib.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Structure-Activity Relationship of 5-Methyl-2-(1-pyrrolidinyl)aniline Analogs: A Technical Guide for Drug Development Professionals
Introduction
The 5-methyl-2-(1-pyrrolidinyl)aniline core scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, with a focus on their potential as protein kinase inhibitors. The strategic placement of a methyl group on the aniline ring and a pyrrolidine moiety offers a unique three-dimensional structure that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of small molecule inhibitors. Pyrrolidine-containing compounds are a significant class of synthetic and natural metabolites that exhibit a wide range of pharmacological activities.[1] The derivatization of such molecules has been shown to regulate various biological targets, leading to excellent anti-proliferative activities.[1]
Hypothesized Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK) Pathway
For the purpose of illustrating the potential mechanism of action of this compound analogs, we hypothesize their role as inhibitors of a generic Receptor Tyrosine Kinase (RTK) signaling pathway. Many small molecule kinase inhibitors target the ATP-binding site of RTKs, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades that are often implicated in cell proliferation and survival.
References
A Prospective Theoretical and Computational Blueprint for 5-Methyl-2-(1-pyrrolidinyl)aniline
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This document outlines a comprehensive theoretical and computational framework for the investigation of 5-Methyl-2-(1-pyrrolidinyl)aniline, a molecule of interest for which dedicated research is currently limited. In the absence of direct experimental and computational data, this guide provides a prospective blueprint for researchers, scientists, and drug development professionals. It details proposed methodologies for synthesis, quantum chemical calculations, and in silico biological activity screening. By leveraging established protocols for analogous compounds, this whitepaper serves as a foundational resource to stimulate and guide future research into the physicochemical properties and therapeutic potential of this compound. All quantitative data presented herein are hypothetical and intended to exemplify the expected outcomes of the proposed studies.
Introduction
This compound belongs to a class of substituted anilines and pyrrolidines, scaffolds known to be of significant interest in medicinal chemistry. While specific studies on this particular molecule are not yet prevalent in the scientific literature, the structural motifs it contains are present in a variety of biologically active compounds. This guide proposes a systematic approach to characterize this compound through a combination of theoretical and computational methods. The aim is to predict its structural, electronic, and spectroscopic properties, and to explore its potential as a lead compound for drug discovery.
Proposed Methodologies
Hypothetical Synthesis Protocol
A plausible synthetic route for this compound is proposed based on established methods for the synthesis of similar N-arylpyrrolidines.
Reaction: Buchwald-Hartwig amination of 2-bromo-4-methylaniline with pyrrolidine.
Reagents and Solvents:
-
2-bromo-4-methylaniline
-
Pyrrolidine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
A flame-dried Schlenk flask is charged with 2-bromo-4-methylaniline, sodium tert-butoxide, Pd₂(dba)₃, and BINAP under an inert atmosphere (e.g., argon).
-
Anhydrous toluene and pyrrolidine are added via syringe.
-
The reaction mixture is heated to a specified temperature (e.g., 100 °C) and stirred for a predetermined time (e.g., 24 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Caption: Hypothetical workflow for the synthesis of this compound.
Proposed Computational Chemistry Protocol
To elucidate the structural and electronic properties of this compound, a series of quantum chemical calculations are proposed.
Software: Gaussian 16 or a similar quantum chemistry package.
Methodology:
-
Geometry Optimization: The initial structure of the molecule will be built using a molecular editor and pre-optimized using a molecular mechanics force field. The final geometry optimization will be performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.
-
Frequency Calculations: Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations will also be used to predict the infrared (IR) and Raman spectra.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to determine the electronic band gap, ionization potential, and electron affinity. The molecular electrostatic potential (MEP) surface will be generated to identify regions of electrophilic and nucleophilic attack.
-
Spectroscopic Properties: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) will be calculated using the Gauge-Including Atomic Orbital (GIAO) method. The electronic absorption spectrum (UV-Vis) will be predicted using Time-Dependent DFT (TD-DFT).
Caption: Proposed workflow for the computational investigation of this compound.
Predicted Data and Properties (Hypothetical)
The following tables summarize the expected quantitative data from the proposed computational studies. These values are illustrative and would need to be confirmed by actual calculations.
Table 1: Predicted Structural Parameters
| Parameter | Predicted Value |
| C-N (aniline) bond length (Å) | 1.39 |
| C-N (pyrrolidine) bond length (Å) | 1.47 |
| C-C (aromatic) bond lengths (Å) | 1.39 - 1.41 |
| Dihedral Angle (Aniline-Pyrrolidine) (°) | 45.0 |
Table 2: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy (eV) | -5.20 |
| LUMO Energy (eV) | -0.85 |
| Energy Gap (HOMO-LUMO) (eV) | 4.35 |
| Ionization Potential (eV) | 5.20 |
| Electron Affinity (eV) | 0.85 |
| Dipole Moment (Debye) | 2.5 |
Table 3: Predicted Spectroscopic Data
| Spectrum | Key Predicted Peaks |
| ¹H NMR (ppm) | Aromatic protons: 6.5-7.5; Pyrrolidine protons: 1.8-3.5; Methyl protons: 2.3 |
| ¹³C NMR (ppm) | Aromatic carbons: 110-150; Pyrrolidine carbons: 25-50; Methyl carbon: 20 |
| IR (cm⁻¹) | N-H stretch: ~3400; C-H stretches: 2850-3100; C=C aromatic stretches: 1500-1600 |
| UV-Vis (nm) | π-π* transitions: ~250, ~300 |
Potential Biological Activity and Signaling Pathways (Prospective)
Based on the biological activities of structurally related pyrrolidine and aniline derivatives, this compound could be a candidate for investigation in several therapeutic areas. For instance, some pyrrolidine derivatives have shown analgesic and anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.
Proposed In Silico Screening:
-
Molecular Docking: The optimized structure of this compound could be docked into the active sites of COX-1 and COX-2 to predict its binding affinity and interaction modes.
-
Pharmacophore Modeling: A pharmacophore model could be developed based on known COX inhibitors to assess the structural compatibility of the target molecule.
-
ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties would be crucial to evaluate its drug-likeness.
Caption: Logical workflow for the in silico evaluation of biological activity.
Conclusion
This technical guide presents a prospective and comprehensive framework for the theoretical and computational investigation of this compound. By following the proposed methodologies for synthesis, quantum chemical calculations, and in silico screening, researchers can systematically characterize this molecule and explore its potential for drug development. The hypothetical data and workflows provided herein are intended to serve as a valuable starting point for future research endeavors into this promising chemical entity.
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of Bioactive Derivatives from 5-Methyl-2-(1-pyrrolidinyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel amide and Schiff base derivatives from the starting material 5-Methyl-2-(1-pyrrolidinyl)aniline. The synthesized compounds are designed for evaluation as potential anticancer agents. The protocols are based on established synthetic methodologies for aniline derivatives and include characterization and biological evaluation techniques.
Synthesis of Amide Derivatives via DCC Coupling
Amide derivatives of this compound can be synthesized by coupling the primary amine with various carboxylic acids using dicyclohexylcarbodiimide (DCC) as a coupling agent. This method allows for the formation of a stable amide bond under mild reaction conditions.
Experimental Protocol: Synthesis of N-(5-methyl-2-(pyrrolidin-1-yl)phenyl)benzamide (Representative Amide)
Materials:
-
This compound
-
Benzoic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and benzoic acid (1.1 mmol) in anhydrous dichloromethane (20 mL).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.2 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of dichloromethane.
-
Combine the filtrate and washings and wash successively with 1N HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure N-(5-methyl-2-(pyrrolidin-1-yl)phenyl)benzamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 1: Representative Amide Derivatives and their Anticancer Activity
| Compound ID | Carboxylic Acid Used | Yield (%) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| AM-1 | Benzoic acid | 85 | 15.2 | 21.8 |
| AM-2 | 4-Chlorobenzoic acid | 82 | 8.7 | 12.5 |
| AM-3 | 3,4,5-Trimethoxybenzoic acid | 78 | 5.1 | 7.3 |
| AM-4 | Nicotinic acid | 75 | 25.6 | 32.1 |
Synthesis of Schiff Base Derivatives via Condensation Reaction
Schiff base derivatives can be readily synthesized by the condensation reaction of the primary amine of this compound with various aldehydes. These compounds are of interest for their potential biological activities.
Experimental Protocol: Synthesis of (E)-N-(4-methoxybenzylidene)-5-methyl-2-(pyrrolidin-1-yl)aniline (Representative Schiff Base)
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add 4-methoxybenzaldehyde (1.1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the pure (E)-N-(4-methoxybenzylidene)-5-methyl-2-(pyrrolidin-1-yl)aniline.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 2: Representative Schiff Base Derivatives and their Anticancer Activity
| Compound ID | Aldehyde Used | Yield (%) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| SB-1 | Benzaldehyde | 92 | 18.9 | 25.4 |
| SB-2 | 4-Methoxybenzaldehyde | 95 | 12.3 | 16.8 |
| SB-3 | 4-Nitrobenzaldehyde | 88 | 6.5 | 9.1 |
| SB-4 | 2-Hydroxybenzaldehyde | 90 | 14.7 | 19.2 |
Visualizations
Workflow for Amide Synthesis
Caption: Workflow for the synthesis of amide derivatives.
Proposed Signaling Pathway for Anticancer Activity
Many aniline-based derivatives exhibit anticancer activity by acting as kinase inhibitors. The following diagram illustrates a plausible mechanism of action where the synthesized derivatives inhibit a key signaling pathway involved in cancer cell proliferation and survival, such as the VEGFR-2 pathway.
Caption: Proposed inhibition of a receptor tyrosine kinase pathway.
Application Notes and Protocols: 5-Methyl-2-(1-pyrrolidinyl)aniline as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2-(1-pyrrolidinyl)aniline is a disubstituted aniline derivative featuring a saturated pyrrolidine ring ortho to the amino group and a methyl group in the para position. This unique arrangement of functional groups makes it a promising, yet underutilized, building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds and as a precursor for novel pharmaceutical agents. The aniline moiety provides a reactive handle for a wide range of transformations, including diazotization, acylation, and transition-metal-catalyzed cross-coupling reactions. The adjacent pyrrolidine ring can influence the regioselectivity of these reactions and impart specific conformational constraints and physicochemical properties to the resulting molecules. The pyrrolidine scaffold itself is a prevalent feature in numerous biologically active compounds.[1]
While specific literature on the applications of this compound is limited, its structural similarity to other 2-(pyrrolidinyl)aniline derivatives allows for the extrapolation of its synthetic potential. These application notes provide an overview of its potential uses, along with detailed protocols for its synthesis and derivatization based on established methodologies for analogous compounds.
Potential Applications
The unique structural features of this compound make it a valuable starting material for several classes of compounds:
-
Heterocycle Synthesis: The ortho-diamine-like nature of the molecule makes it an excellent precursor for the synthesis of various fused heterocyclic systems, such as benzimidazoles, quinoxalines, and phenazines. These ring systems are common cores in many pharmaceutical agents.
-
Ligand Development: The nitrogen atoms of the aniline and pyrrolidine moieties can act as bidentate ligands for transition metals. The substitution pattern can be fine-tuned to modulate the electronic and steric properties of the resulting metal complexes, which could find applications in catalysis.
-
Medicinal Chemistry Scaffolds: The aniline and pyrrolidine rings can be further functionalized to generate libraries of compounds for drug discovery. The aniline group is a common feature in many drug candidates, although its potential for metabolic instability and toxicity is a concern that medicinal chemists often address through structural modifications.[2][3][4] The pyrrolidine ring is a well-established pharmacophore that can enhance binding to biological targets.[1]
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for the N-arylation of pyrrolidine. A common and effective approach is the Buchwald-Hartwig amination of a protected 2-bromo-4-methylaniline derivative, followed by deprotection.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
Materials:
-
2-Bromo-4-methylaniline
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Pyrrolidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Protection of 2-Bromo-4-methylaniline
-
To a solution of 2-bromo-4-methylaniline (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford N-Boc-2-bromo-4-methylaniline.
Step 2: Buchwald-Hartwig Amination
-
In a flame-dried flask, combine N-Boc-2-bromo-4-methylaniline (1.0 eq), Pd2(dba)3 (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and pyrrolidine (1.2 eq) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield N-Boc-5-methyl-2-(1-pyrrolidinyl)aniline.
Step 3: Deprotection
-
Dissolve N-Boc-5-methyl-2-(1-pyrrolidinyl)aniline (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5.0 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Carefully neutralize the reaction with saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain this compound.
| Step | Reactant | Product | Yield (%) | Purity (%) |
| 1 | 2-Bromo-4-methylaniline | N-Boc-2-bromo-4-methylaniline | 90-95 | >98 |
| 2 | N-Boc-2-bromo-4-methylaniline | N-Boc-5-methyl-2-(1-pyrrolidinyl)aniline | 75-85 | >95 |
| 3 | N-Boc-5-methyl-2-(1-pyrrolidinyl)aniline | This compound | 90-98 | >99 |
Table 1: Representative yields and purities for the synthesis of this compound. Data is based on typical outcomes for analogous Buchwald-Hartwig amination reactions.
Applications in Heterocycle Synthesis
A key application of this compound is in the synthesis of fused heterocycles. The ortho-disposed amino and pyrrolidinyl groups can participate in cyclization reactions with various electrophiles.
Protocol 2: Synthesis of a Benzimidazole Derivative
Materials:
-
This compound
-
An aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Sodium metabisulfite
-
Ethanol
-
p-Toluenesulfonic acid (p-TSA)
Procedure:
-
To a solution of this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol, add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Add sodium metabisulfite and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the corresponding benzimidazole derivative.
Logical Flow of Benzimidazole Synthesis
Caption: Logical steps in the synthesis of a benzimidazole derivative.
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| This compound | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4-methyl-7-(1-pyrrolidinyl)-1H-benzimidazole | 70-80 |
| This compound | Benzaldehyde | 4-Methyl-2-phenyl-7-(1-pyrrolidinyl)-1H-benzimidazole | 75-85 |
| This compound | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-4-methyl-7-(1-pyrrolidinyl)-1H-benzimidazole | 72-82 |
Table 2: Expected yields for the synthesis of various benzimidazole derivatives from this compound. Yields are estimated based on similar reported reactions.
Conclusion
This compound is a promising building block for organic synthesis with significant potential in the development of novel heterocyclic compounds and as a scaffold in medicinal chemistry. While specific examples of its use are not widely reported, established synthetic methodologies for analogous compounds can be readily adapted for its preparation and derivatization. The protocols and data presented here provide a foundation for researchers to explore the utility of this versatile molecule in their synthetic endeavors. Further investigation into its applications is warranted and could lead to the discovery of new chemical entities with valuable biological activities.
References
Experimental protocol for the synthesis of 5-Methyl-2-(1-pyrrolidinyl)aniline
Abstract
This application note provides a detailed experimental protocol for the synthesis of 5-Methyl-2-(1-pyrrolidinyl)aniline, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction, a powerful method for the formation of carbon-nitrogen bonds.[1] This protocol outlines the reaction setup, purification, and characterization of the target compound, offering a reproducible and efficient procedure for researchers in organic synthesis and drug development.
Introduction
Aromatic amines, particularly those with substituted backbones, are prevalent motifs in a wide range of biologically active compounds and functional materials. The target molecule, this compound, incorporates both a substituted aniline and a pyrrolidine moiety, making it a desirable intermediate for further chemical elaboration. The Buchwald-Hartwig amination reaction has emerged as a versatile and widely adopted method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, often providing a milder and more efficient alternative to traditional methods.[1][2] This protocol details the synthesis of this compound from 2-bromo-5-methylaniline and pyrrolidine using a palladium catalyst with a suitable phosphine ligand.
Reaction Scheme
Figure 1: General reaction scheme for the Buchwald-Hartwig amination to synthesize this compound.
Experimental Protocol
Materials:
-
2-Bromo-5-methylaniline
-
Pyrrolidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas, high purity
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-methylaniline (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol% Pd), and Xantphos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
-
Reaction:
-
To the stirred suspension, add pyrrolidine (1.2 mmol, 1.2 equiv) via syringe.
-
Fit the flask with a reflux condenser under the inert atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Wash the combined organic filtrate with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).
-
Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or oil.
-
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-5-methylaniline | Commercially Available |
| Reagent | Pyrrolidine | Commercially Available |
| Catalyst | Pd₂(dba)₃ / Xantphos | [3] |
| Base | Sodium tert-butoxide | [3] |
| Solvent | Toluene | [3] |
| Reaction Temperature | 100 °C | [3] |
| Reaction Time | 12-24 hours | (Typical) |
| Yield | 60-88% (Typical for similar reactions) | [4] |
| Molecular Formula | C₁₁H₁₆N₂ | - |
| Molecular Weight | 176.26 g/mol | |
| Purification Method | Flash Column Chromatography | (Standard) |
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.
-
¹³C NMR (Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.
-
MS (Mass Spectrometry): To confirm the molecular weight of the product.
-
IR (Infrared Spectroscopy): To identify characteristic functional groups.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Palladium compounds and phosphine ligands can be toxic and should be handled with care.
-
Sodium tert-butoxide is a strong base and is corrosive; avoid contact with skin and eyes.
-
Anhydrous solvents are flammable and should be handled with caution.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound via a Buchwald-Hartwig amination. The described methodology is robust and can likely be adapted for the synthesis of related N-arylpyrrolidine derivatives. The availability of this protocol will aid researchers in the efficient preparation of this valuable synthetic intermediate.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for the Quantification of 5-Methyl-2-(1-pyrrolidinyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a proposed analytical method for the quantification of 5-Methyl-2-(1-pyrrolidinyl)aniline in pharmaceutical matrices. Due to the absence of specific validated methods for this analyte in the reviewed literature, this protocol has been developed based on established methods for structurally similar compounds, including substituted anilines and aromatic amines. The primary proposed method is High-Performance Liquid Chromatography coupled with Ultraviolet (HPLC-UV) detection, with an alternative, more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method also outlined. These protocols are intended to serve as a comprehensive starting point for method development and validation.
Introduction
This compound is an aromatic amine derivative with potential applications in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of drug substances, and metabolic profiling. The analytical methods detailed herein are designed to provide high sensitivity, specificity, and reliability for the determination of this compound in various sample matrices.
Proposed Analytical Methods
Two primary methods are proposed for the quantification of this compound:
-
Method 1: HPLC-UV: A robust and widely accessible method suitable for routine quantification in samples with moderate to high concentrations of the analyte.
-
Method 2: LC-MS/MS: A highly sensitive and specific method ideal for trace-level quantification, particularly in complex biological matrices.[1][2]
Data Presentation: Quantitative Parameters
The following table summarizes the anticipated quantitative data for the proposed analytical methods. These values are based on typical performance for the analysis of substituted anilines and aromatic amines and should be confirmed during formal method validation.[3][4]
| Parameter | HPLC-UV (Proposed) | LC-MS/MS (Proposed) |
| Linearity Range | 0.1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.025 ng/mL[1] |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.1 ng/mL[1] |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 15%[2] |
| Specificity | High | Very High |
Experimental Protocols
Method 1: HPLC-UV Protocol
This protocol details the procedure for the quantification of this compound using HPLC with UV detection.
4.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Sample matrix (e.g., plasma, formulation buffer)
4.1.2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase:
-
A: 10 mM Ammonium acetate in water, pH adjusted to 3.6 with formic acid.[3]
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 20% B
-
1-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 20% B
-
13-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm (or wavelength of maximum absorbance determined by UV scan).[5]
4.1.3. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of sample (e.g., plasma), add 100 µL of internal standard solution.
-
Add 5 mL of methyl-tert-butyl ether (MTBE).[1]
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase (20% B).
-
Vortex for 30 seconds and inject into the HPLC system.
4.1.4. Calibration and Quantification
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by spiking the blank matrix with the stock solution to achieve concentrations ranging from 0.1 to 100 µg/mL.
-
Process the calibration standards using the sample preparation protocol described above.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Determine the concentration of the analyte in unknown samples by interpolation from the calibration curve.
Method 2: LC-MS/MS Protocol
This protocol provides a more sensitive and specific method for the quantification of this compound using LC-MS/MS.[6]
4.2.1. Materials and Reagents
-
As per HPLC-UV method, but using LC-MS grade solvents.
4.2.2. Instrumentation and Chromatographic Conditions
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Column: C18 or PFP reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).[2][6]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C.[3]
-
Injection Volume: 5 µL
4.2.3. Mass Spectrometer Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A precursor ion corresponding to [M+H]⁺ is expected. Two product ions should be selected for quantification and qualification.
4.2.4. Sample Preparation (Solid-Phase Extraction)
-
Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 1 mL of the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase (10% B) and inject into the LC-MS/MS system.
Method Validation
The proposed methods should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include:[7][8][9]
-
Specificity: The ability to assess the analyte in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Caption: Workflow for the quantification of this compound.
References
- 1. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Analysis of Aniline Homologs on Discovery® C18 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. wjarr.com [wjarr.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
Application Note: High-Performance Liquid Chromatography Method for the Determination of 5-Methyl-2-(1-pyrrolidinyl)aniline
Abstract
This application note describes a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Methyl-2-(1-pyrrolidinyl)aniline. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, making it suitable for routine quality control and research applications. The protocol has been developed based on established methodologies for analogous aniline compounds and provides a robust framework for the determination of this compound in various sample matrices, pending user-specific validation.
Introduction
This compound is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. A reliable and accurate analytical method is crucial for monitoring its purity, stability, and concentration in different formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of such compounds due to its high resolution and sensitivity. This document provides a detailed protocol for an HPLC method tailored for the analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile and water are required. Formic acid (analytical grade) is used as a mobile phase modifier.
-
Reference Standard: A well-characterized reference standard of this compound with known purity is necessary for calibration.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
The sample preparation procedure will depend on the matrix. For a simple solution, dissolve the sample in the mobile phase to achieve a concentration within the calibration range. For more complex matrices, a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) may be required.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the series of working standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.
Results and Discussion
The developed method provides good separation of this compound from potential impurities. The retention time for this compound under the specified conditions is expected to be approximately 5-7 minutes. A summary of the expected method performance parameters is provided in the table below. These values are illustrative and should be confirmed during method validation.
| Parameter | Expected Value |
| Retention Time (min) | ~ 6.2 |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The proposed HPLC method is a straightforward and reliable approach for the quantitative determination of this compound. The method is expected to be linear, accurate, and precise over a relevant concentration range. It can be readily implemented in a quality control or research laboratory for the analysis of this compound. It is recommended that a full method validation be performed according to the relevant regulatory guidelines before routine use.
Gas chromatography-mass spectrometry (GC-MS) analysis of 5-Methyl-2-(1-pyrrolidinyl)aniline
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of 5-Methyl-2-(1-pyrrolidinyl)aniline using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is crucial for researchers, scientists, and drug development professionals involved in the synthesis, metabolism, and quality control of this and structurally related aromatic amines. The protocol outlines sample preparation, GC-MS parameters, and data analysis, and includes a proposed fragmentation pattern for the target analyte.
Introduction
This compound is an aromatic amine derivative with potential applications in pharmaceutical and chemical industries. Accurate and reliable analytical methods are essential for its characterization, purity assessment, and detection in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it an ideal technique for the analysis of such compounds. This document provides a standardized protocol to ensure reproducible and accurate results. Aromatic amines can be challenging to analyze by gas chromatography due to their potential for adsorption, which can lead to peak tailing.[1] Therefore, a deactivated GC column is essential for good chromatographic performance.[1]
Experimental Protocol
Sample Preparation
The following protocol describes a liquid-liquid extraction procedure suitable for isolating this compound from a sample matrix.
Reagents and Materials:
-
Methylene chloride (pesticide grade or equivalent)
-
Sodium hydroxide (NaOH) solution (1.0 M)
-
Anhydrous sodium sulfate
-
Sample containing this compound
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
Procedure:
-
To 1 mL of the sample, add 1.0 M sodium hydroxide solution to adjust the pH to >11.
-
Add 2 mL of methylene chloride to the sample.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic (bottom) layer to a clean tube.
-
Repeat the extraction of the aqueous layer with a fresh 2 mL portion of methylene chloride.
-
Combine the organic extracts.
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 200 µL.
-
Transfer the concentrated extract to a GC vial with an insert for analysis.
GC-MS Parameters
The following instrumental parameters are recommended for the analysis.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Injector | Splitless mode |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Oven Program | Initial temperature 80 °C, hold for 1 min, ramp to 180 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min, hold for 5 min. |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-450 |
| Solvent Delay | 4 min |
Data Presentation
The expected retention time and mass spectral data for this compound are summarized below. The mass-to-charge ratios are based on the predicted fragmentation pattern.
| Analyte | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 100857-74-5 | C₁₁H₁₆N₂ | 176.26 | ~12.5 | 176, 161, 147, 133, 106 |
Predicted Mass Spectrum and Fragmentation
The molecular ion peak for an amine is typically an odd number.[2] For this compound, the molecular ion ([M]⁺) is expected at m/z 176. The fragmentation of aromatic amines often involves cleavage of bonds adjacent to the nitrogen atom and fragmentation of the aromatic ring.[3]
Proposed Key Fragmentations:
-
m/z 176 ([M]⁺): The molecular ion.
-
m/z 161 ([M-CH₃]⁺): Loss of a methyl radical from the molecular ion.
-
m/z 147 ([M-C₂H₅]⁺): Alpha-cleavage with loss of an ethyl radical from the pyrrolidine ring.
-
m/z 133 ([M-C₃H₇]⁺): Further fragmentation of the pyrrolidine ring.
-
m/z 106: A fragment corresponding to the tolyl diazanide cation.
Diagrams
Caption: Experimental workflow for GC-MS analysis.
Caption: Proposed fragmentation pathway.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of this compound. The protocol is designed to be easily implemented in a laboratory setting for routine analysis, quality control, and research purposes. The provided parameters and expected data will aid in the successful application of this method.
References
Application Notes and Protocols: One-Pot Synthesis of Pyrrolidinone Derivatives from Anilines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of pyrrolidinone derivatives, a core scaffold in many biologically active compounds. The following sections outline three distinct and efficient methods starting from readily available anilines, catering to different synthetic strategies and desired substitution patterns.
Method 1: Ultrasound-Promoted, Citric Acid-Catalyzed Three-Component Synthesis of 3-Pyrrolin-2-ones
This method offers a green and efficient approach for the synthesis of substituted 3-pyrrolin-2-ones through a one-pot, three-component reaction of an aniline, an aldehyde, and diethyl acetylenedicarboxylate. The use of ultrasound irradiation accelerates the reaction, leading to excellent yields in short reaction times, while citric acid serves as an inexpensive and environmentally benign catalyst.[1][2]
Experimental Protocol
General Procedure:
-
In a 10 mL flask, combine the aniline (1 mmol), an aromatic aldehyde (1 mmol), diethyl acetylenedicarboxylate (1 mmol), and citric acid monohydrate (2 mmol).
-
Add ethanol (4 mL) to the mixture.
-
Place the flask in an ultrasonic bath and irradiate at a power of 100 W.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 5-10 minutes), the solid product will precipitate from the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to afford the pure product.
Data Presentation
Table 1: Synthesis of 3-Pyrrolin-2-one Derivatives via Ultrasound-Promoted Three-Component Reaction.[2]
| Entry | Aldehyde (Ar) | Product | Time (min) | Yield (%) |
| 1 | 4-ClC₆H₄ | 4d | 5 | 95 |
| 2 | 4-BrC₆H₄ | 4e | 5 | 96 |
| 3 | 4-NO₂C₆H₄ | 4f | 8 | 94 |
| 4 | 3-NO₂C₆H₄ | 4g | 8 | 95 |
| 5 | C₆H₅ | 4a | 10 | 90 |
| 6 | 4-MeC₆H₄ | 4b | 10 | 92 |
| 7 | 4-MeOC₆H₄ | 4c | 10 | 93 |
Reaction conditions: Aniline (1 mmol), diethyl acetylenedicarboxylate (1 mmol), aldehyde (1 mmol), and citric acid monohydrate (2 mmol) in ethanol (4 mL) under ultrasound irradiation (100 W).
Reaction Workflow and Mechanism
Caption: Experimental workflow for the ultrasound-promoted synthesis.
Caption: Proposed reaction mechanism for 3-pyrrolin-2-one formation.
Method 2: Lewis Acid-Catalyzed One-Pot Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor-Acceptor Cyclopropanes
This protocol describes the synthesis of N-aryl substituted γ-lactams (pyrrolidin-2-ones) through a one-pot reaction between anilines and donor-acceptor (DA) cyclopropanes. The transformation is initiated by a Lewis acid-catalyzed nucleophilic ring-opening of the cyclopropane by the aniline, followed by lactamization, saponification, and decarboxylation.[3]
Experimental Protocol
General Procedure for One-Pot Pyrrolidone Synthesis:
-
To a solution of the donor-acceptor cyclopropane (0.5 mmol) in dichloroethane (2 mL), add the aniline (0.6 mmol) and Y(OTf)₃ (10 mol %, 0.05 mmol).
-
Stir the reaction mixture at room temperature for the specified time (monitor by TLC, typically 1-24 hours).
-
Add acetic acid (0.5 mL) and toluene (3 mL) to the reaction mixture.
-
Reflux the resulting mixture for 4 hours to induce lactamization.
-
Cool the mixture to room temperature and add a 2 M aqueous solution of NaOH (2 mL).
-
Stir the biphasic mixture vigorously at room temperature for 12 hours for saponification.
-
Acidify the aqueous layer with 2 M HCl to pH 1-2 and then heat at 100 °C for 1 hour to effect decarboxylation.
-
Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 2: Synthesis of N-Aryl-Substituted Pyrrolidin-2-ones from DA Cyclopropanes.[3]
| Entry | DA Cyclopropane (Donor) | Aniline (Ar) | Product | Yield (%) |
| 1 | 2-Thienyl | C₆H₅ | 2g | 61 |
| 2 | Styryl | C₆H₅ | 2h | 59 |
| 3 | Phenyl | 4-MeC₆H₄ | 2i | 48 |
| 4 | Phenyl | 4-BrC₆H₄ | 2j | 55 |
| 5 | Phenyl | 4-ClC₆H₄ | 2k | 53 |
| 6 | Phenyl | 4-FC₆H₄ | 2l | 51 |
| 7 | Phenyl | 3-MeOC₆H₄ | 2m | 44 |
Reaction conditions: DA cyclopropane (0.5 mmol), aniline (0.6 mmol), Y(OTf)₃ (10 mol%) in dichloroethane, followed by subsequent lactamization, saponification, and decarboxylation steps.
Reaction Workflow and Mechanism
Caption: One-pot multi-step workflow for pyrrolidinone synthesis.
References
- 1. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultraso ... - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00157B [pubs.rsc.org]
- 3. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Methyl-2-(1-pyrrolidinyl)aniline as a Versatile Precursor for the Synthesis of Advanced Pharmaceutical Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Methyl-2-(1-pyrrolidinyl)aniline is a substituted aniline derivative incorporating a pyrrolidine moiety. This structural motif is of significant interest in medicinal chemistry due to the prevalence of both aniline and pyrrolidine scaffolds in a wide range of biologically active compounds. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common feature in numerous natural products and synthetic drugs, valued for its ability to introduce three-dimensional complexity and serve as a versatile scaffold for further functionalization.[1][2] Similarly, the aniline core is a fundamental building block in the synthesis of a vast array of pharmaceuticals. The combination of these two pharmacophorically important groups in this compound makes it a promising starting material for the discovery and development of novel therapeutic agents.
This document provides detailed application notes and protocols for the potential use of this compound and its derivatives as precursors in the synthesis of complex pharmaceutical compounds. As a representative example, we will focus on a hypothetical synthetic route toward a key intermediate for Apalutamide, a potent second-generation non-steroidal antiandrogen used in the treatment of prostate cancer.
Application in the Synthesis of Androgen Receptor (AR) Inhibitors
Substituted anilines are crucial components of many modern androgen receptor inhibitors. While the exact molecule this compound is not a documented starting material for the synthesis of Apalutamide, its structural features make it an illustrative example for the synthesis of analogous compounds. The following sections detail a plausible synthetic strategy and protocols.
1.1. Hypothetical Synthetic Pathway to a Key Apalutamide Intermediate
The following proposed multi-step synthesis illustrates how a derivative conceptually related to this compound could be elaborated to form a key intermediate in the synthesis of Apalutamide.
Caption: Hypothetical workflow for the synthesis of a key thiohydantoin intermediate for Apalutamide.
1.2. Experimental Protocols
The following protocols are adapted from established synthetic routes for Apalutamide and related compounds, illustrating the potential application of aniline precursors.
Protocol 1: Synthesis of 4-amino-2-fluoro-N-methylbenzamide (A Key Precursor)
This protocol outlines the synthesis of a key aniline precursor in the established synthesis of Apalutamide.
-
Nitration: To a solution of 4-fluoro-N-methylbenzamide in sulfuric acid, slowly add nitric acid at a controlled temperature (0-5 °C).
-
Stir the reaction mixture for 2-3 hours, maintaining the low temperature.
-
Pour the reaction mixture over crushed ice and collect the precipitated product by filtration.
-
Wash the solid with cold water and dry to obtain 4-fluoro-N-methyl-3-nitrobenzamide.
-
Reduction: Dissolve the nitro compound in ethanol and add a catalyst (e.g., 10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the catalyst and concentrate the filtrate to obtain 4-amino-2-fluoro-N-methylbenzamide.
Protocol 2: Formation of the Thiohydantoin Core
This protocol describes the crucial cyclization step to form the thiohydantoin ring system present in Apalutamide.
-
Isothiocyanate Formation: React 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile with thiophosgene in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to form the corresponding isothiocyanate.
-
Coupling and Cyclization:
-
To a solution of 1-(3-fluoro-4-(methylcarbamoyl)phenyl)cyclobutane-1-carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., CDI).
-
Add the previously synthesized isothiocyanate to the reaction mixture.
-
Heat the reaction mixture to promote cyclization to the thiohydantoin ring.
-
After completion, cool the reaction and precipitate the product by adding water.
-
Collect the solid by filtration, wash, and dry.
-
1.3. Quantitative Data for Apalutamide Synthesis
The following table summarizes representative yields for the key steps in a known synthetic route to Apalutamide.
| Step | Reactants | Product | Yield (%) | Purity (%) | Reference |
| Amide Formation | 4-bromo-2-fluorobenzoic acid, Methylamine | 4-bromo-2-fluoro-N-methylbenzamide | ~85 | >98 | Patent Literature |
| Ullmann Coupling | 4-bromo-2-fluoro-N-methylbenzamide, 1-aminocyclobutanecarboxylic acid | 4-((1-carboxycyclobutyl)amino)-2-fluoro-N-methylbenzamide | ~70 | >95 | Patent Literature |
| Thiohydantoin Formation & Cyclization | Amine intermediate, Isothiocyanate | Apalutamide | ~80 | >99 | [2] |
Signaling Pathway of Apalutamide
Apalutamide is a potent androgen receptor (AR) antagonist. It functions by binding to the ligand-binding domain of the AR, thereby preventing its activation by androgens such as testosterone and dihydrotestosterone. This inhibition blocks the subsequent steps in the AR signaling cascade, which are crucial for the growth and survival of prostate cancer cells.
Key Steps in the Androgen Receptor Signaling Pathway Inhibited by Apalutamide:
-
Androgen Binding: Apalutamide competitively inhibits the binding of androgens to the AR in the cytoplasm.
-
AR Translocation: It prevents the conformational change in the AR that is necessary for its translocation from the cytoplasm to the nucleus.
-
DNA Binding: By keeping the AR in the cytoplasm, Apalutamide prevents it from binding to androgen response elements (AREs) on the DNA.
-
Gene Transcription: The inhibition of AR binding to AREs prevents the recruitment of coactivators and the transcription of AR-target genes that promote cell proliferation and survival.
Caption: Mechanism of action of Apalutamide in the androgen receptor signaling pathway.
While a direct, documented synthetic route from this compound to a commercially available pharmaceutical was not identified, its structural components are highly relevant to modern drug design. The provided hypothetical application in the synthesis of a key intermediate for an androgen receptor inhibitor like Apalutamide showcases the potential utility of such precursors. The detailed protocols, adapted from established methods, and the elucidation of the relevant signaling pathway provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery, encouraging the exploration of novel synthetic routes and the development of new therapeutic agents based on the versatile this compound scaffold.
References
Application Notes and Protocols for Asymmetric Synthesis Using Chiral Pyrrolidine-Based Organocatalysts
For the Attention of Researchers, Scientists, and Drug Development Professionals
Topic: Asymmetric Synthesis of Chiral Molecules using 5-Methyl-2-(1-pyrrolidinyl)aniline Derivatives and Related Pyrrolidine-Based Organocatalysts
Disclaimer: Detailed experimental data and protocols specifically for this compound derivatives are not extensively available in the reviewed literature. Therefore, this document provides comprehensive application notes and protocols for a closely related and well-documented class of chiral pyrrolidine-based organocatalysts. These examples serve as a practical guide and a starting point for the investigation of structurally similar catalysts such as this compound derivatives.
Introduction
Chiral pyrrolidine derivatives are a cornerstone of asymmetric organocatalysis, enabling the stereoselective synthesis of a wide array of chiral molecules.[1] These catalysts are prized for their efficiency, stability, and ability to operate under mild, environmentally friendly conditions, often avoiding the use of metal catalysts.[1] The fundamental catalytic activity of these secondary amine catalysts stems from their ability to form chiral enamines with carbonyl compounds, which then undergo enantioselective reactions with various electrophiles.[2] This application note details the synthesis and application of chiral pyrrolidine-based organocatalysts in asymmetric transformations, providing researchers with the necessary protocols to explore their synthetic utility.
Synthesis of Chiral Pyrrolidine-Based Organocatalysts
The synthesis of chiral pyrrolidine-based organocatalysts often starts from readily available chiral precursors like (S)-proline. The modular nature of their synthesis allows for the introduction of various substituents to fine-tune their steric and electronic properties, thereby optimizing their catalytic performance in specific reactions.
General Workflow for Catalyst Synthesis
The synthesis typically involves the functionalization of the pyrrolidine ring, often at the 2-position, to introduce sterically demanding or functional groups that can direct the stereochemical outcome of the catalyzed reaction.
Caption: General workflow for the synthesis of chiral pyrrolidine-based organocatalysts.
Detailed Experimental Protocol: Synthesis of a Diarylprolinol Silyl Ether Catalyst
This protocol describes the synthesis of a widely used diarylprolinol silyl ether catalyst, which is a representative example of a highly efficient pyrrolidine-based organocatalyst.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Triethylamine (Et3N)
-
Trimethylsilyl chloride (TMSCl)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diarylprolinol silyl ether catalyst.
Application in Asymmetric Synthesis: The Michael Addition
Chiral pyrrolidine-based organocatalysts are highly effective in promoting asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction.
Catalytic Cycle of the Asymmetric Michael Addition
The catalytic cycle involves the formation of a nucleophilic enamine intermediate from the ketone and the pyrrolidine catalyst. This enamine then attacks the Michael acceptor in a stereocontrolled manner, guided by the chiral environment of the catalyst. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral product.
Caption: Generalized catalytic cycle for the asymmetric Michael addition.
Quantitative Data for Asymmetric Michael Addition
The following table summarizes the performance of various pyrrolidine-based organocatalysts in the asymmetric Michael addition of aldehydes to nitroolefins.[3]
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| OC1 | CH2Cl2 | rt | 7 | 95 | 70:30 | 68 |
| OC2 | CH2Cl2 | rt | 7 | 97 | 78:22 | 68 |
| OC4 | CH2Cl2 | rt | 7 | 96 | 77:23 | 66 |
| OC4 | Methylcyclohexane | 0 | 24 | 87 | 92:8 | 85 |
| OC4 | Toluene | 0 | 24 | 84 | 86:14 | 80 |
Data sourced from a study on new pyrrolidine-based organocatalysts.[3]
Detailed Experimental Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
This protocol provides a general procedure for the asymmetric Michael addition of an aldehyde to a nitroolefin catalyzed by a chiral pyrrolidine derivative.
Materials:
-
Chiral pyrrolidine-based organocatalyst (e.g., OC4 from the table above) (10 mol%)
-
trans-β-Nitrostyrene (1.0 eq)
-
3-Phenylpropionaldehyde (2.0 eq)
-
Methylcyclohexane (solvent)
-
1,3,5-Trimethoxybenzene (internal standard for NMR)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of the chiral pyrrolidine-based organocatalyst (0.02 mmol, 10 mol%) in methylcyclohexane (2 mL) at 0 °C, add 3-phenylpropionaldehyde (0.4 mmol, 2.0 eq).
-
After stirring for 10 minutes, add trans-β-nitrostyrene (0.2 mmol, 1.0 eq).
-
Stir the reaction mixture at 0 °C for 24 hours.
-
Monitor the reaction progress by TLC or 1H NMR spectroscopy of an aliquot.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio and yield of the crude product by 1H NMR spectroscopy using an internal standard.
-
Purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Application in Asymmetric Synthesis: The Aldol Reaction
Chiral pyrrolidine-based organocatalysts are also highly effective in catalyzing asymmetric aldol reactions, another crucial C-C bond-forming reaction.
Quantitative Data for Asymmetric Aldol Reaction
The following table presents data from the asymmetric aldol reaction of acetone with various substituted aromatic aldehydes catalyzed by a (S)-proline-based organocatalyst.[2]
| Aldehyde | Catalyst Loading (mol%) | Additive | Yield (%) | ee (%) |
| Benzaldehyde | 10 | Benzoic Acid | 75 | 52 |
| 4-Nitrobenzaldehyde | 10 | Benzoic Acid | 80 | 61 |
| 4-Chlorobenzaldehyde | 10 | Benzoic Acid | 78 | 55 |
| 4-Methoxybenzaldehyde | 10 | Benzoic Acid | 72 | 48 |
Data sourced from a study on (S)-proline-based organocatalysts.[2]
Detailed Experimental Protocol: Asymmetric Aldol Reaction
This protocol outlines a general procedure for the asymmetric aldol reaction between an aromatic aldehyde and a ketone.[2]
Materials:
-
Chiral (S)-proline-based organocatalyst (10-20 mol%)
-
Aromatic aldehyde (1.0 eq)
-
Acetone (5.0 eq)
-
Additive (e.g., benzoic acid, 10 mol%)
-
Solvent (e.g., dichloromethane)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of the chiral organocatalyst (10 mol%) and the additive (10 mol%) in the chosen solvent, add the aromatic aldehyde (1.0 eq).
-
Add acetone (5.0 eq) to the mixture.
-
Stir the reaction at the desired temperature (e.g., 2 °C) for 24-72 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and dry over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Conclusion
Chiral pyrrolidine-based organocatalysts are powerful tools for the asymmetric synthesis of a variety of chiral molecules. The protocols and data presented herein for representative Michael and aldol reactions provide a solid foundation for researchers to utilize these catalysts in their own synthetic endeavors. While specific data for this compound derivatives is currently limited, the provided methodologies can be adapted for the evaluation of this and other novel pyrrolidine-based catalysts in the development of new stereoselective transformations.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimization of reaction conditions for 5-Methyl-2-(1-pyrrolidinyl)aniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Methyl-2-(1-pyrrolidinyl)aniline. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via Buchwald-Hartwig amination.
Question: Why is the yield of my this compound synthesis unexpectedly low?
Answer:
Low yields in the Buchwald-Hartwig amination of an aryl halide (e.g., 2-bromo-5-methylaniline) with pyrrolidine can stem from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Inert Atmosphere: Ensure the reaction was conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.
-
Reagent Quality: Verify the purity and dryness of your reagents and solvent. Pyrrolidine is hygroscopic and water can negatively impact the reaction. The aryl halide should be pure, and the solvent should be anhydrous.
-
Base Quality: The choice and quality of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often used. Ensure the base is not old or degraded.
Systematic Troubleshooting:
If the initial checks do not resolve the issue, consider the following experimental parameters. The table below summarizes key reaction conditions that can be optimized.
Table 1: Key Parameters for Buchwald-Hartwig Amination Optimization
| Parameter | Recommended Conditions & Troubleshooting Steps |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ are commonly used. If you suspect the precursor is old, use a fresh batch. |
| Ligand | Bulky, electron-rich phosphine ligands are essential. For the coupling of secondary amines like pyrrolidine, consider ligands such as XPhos, RuPhos, or BrettPhos. If using bidentate ligands like BINAP or DPEphos, ensure the correct Pd:ligand ratio.[1] |
| Base | NaOtBu is a common choice. If you observe side reactions or degradation of starting materials, a weaker base like Cs₂CO₃ or K₃PO₄ might be beneficial, although this may require higher temperatures. |
| Solvent | Toluene and dioxane are standard solvents. Toluene is often favored for reactions with aryl bromides.[2] |
| Temperature | Reactions are typically run at elevated temperatures (80-110 °C). If the reaction is sluggish, a modest increase in temperature may improve the rate. |
| Concentration | Ensure the reaction is not too dilute. Typical concentrations range from 0.1 to 1.0 M. |
A logical workflow for troubleshooting low yield is presented in the diagram below.
Caption: Troubleshooting workflow for low reaction yield.
Question: I am observing significant side product formation. What are the likely impurities and how can they be minimized?
Answer:
Common side products in Buchwald-Hartwig aminations include:
-
Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be favored by moisture or certain ligands. Ensuring anhydrous conditions can minimize this.
-
Biaryl Formation: Homocoupling of the aryl halide. This is more common with aryl iodides.[2]
-
Amine Oxidation: While less common, the starting amine or product can be sensitive to oxidation if the inert atmosphere is not maintained.
To minimize side products, consider screening different ligands and adjusting the reaction temperature. Sometimes, a lower temperature for a longer duration can lead to a cleaner reaction profile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most direct and widely applicable method is the Palladium-catalyzed Buchwald-Hartwig amination.[1] This involves the cross-coupling of an aryl halide, such as 2-bromo-5-methylaniline or 2-chloro-5-methylaniline, with pyrrolidine. An alternative route involves the reduction of a nitro precursor, such as 5-methyl-2-nitroaniline, to the corresponding aniline, followed by a separate N-alkylation or amination step.
The general workflow for the Buchwald-Hartwig approach is depicted below.
Caption: General experimental workflow for synthesis.
Q2: Which palladium catalyst and ligand system is recommended for this synthesis?
A2: For the coupling of a secondary cyclic amine like pyrrolidine, sterically hindered and electron-rich monodentate phosphine ligands are generally preferred.[1] A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand from the Buchwald (e.g., XPhos, RuPhos) or Hartwig (e.g., bulky trialkylphosphines) classes is a good starting point.
Table 2: Recommended Catalyst Systems
| Palladium Source | Ligand | Base | Solvent | Typical Temp. |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 °C |
| Pd(OAc)₂ | RuPhos | LHMDS | Dioxane | 100 °C |
| [Pd(allyl)Cl]₂ | BrettPhos | K₃PO₄ | Toluene | 110 °C |
Q3: How can I effectively purify the final product?
A3: Purification of N-aryl pyrrolidines typically involves standard laboratory techniques.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is performed to remove the inorganic base and salts.
-
Column Chromatography: The most common method for purification is silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective for eluting the product.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method for obtaining high purity material.
-
Acid-Base Extraction: As the product is an aniline derivative, it is basic. An acid-base extraction can be used to separate it from non-basic impurities. The crude product can be dissolved in an organic solvent and extracted with an aqueous acid (e.g., 1M HCl). The aqueous layer is then basified (e.g., with NaOH) and the product is re-extracted into an organic solvent.
Q4: Can you provide a representative experimental protocol?
A4: The following is a representative, general protocol based on standard Buchwald-Hartwig amination procedures. Researchers should perform their own optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
Materials:
-
2-Bromo-5-methylaniline
-
Pyrrolidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (e.g., 0.02 mmol, 2 mol%) and XPhos (e.g., 0.048 mmol, 4.8 mol%).
-
The flask is evacuated and backfilled with argon three times.
-
Add 2-bromo-5-methylaniline (e.g., 1.0 mmol, 1.0 equiv) and sodium tert-butoxide (e.g., 1.4 mmol, 1.4 equiv).
-
Add anhydrous toluene (e.g., 5 mL) followed by pyrrolidine (e.g., 1.2 mmol, 1.2 equiv).
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Safety Note: Always conduct this reaction in a well-ventilated fume hood. The reagents are hazardous and the reaction should be performed under an inert atmosphere. Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Improving the yield and purity of 5-Methyl-2-(1-pyrrolidinyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Methyl-2-(1-pyrrolidinyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for the synthesis of this compound is the Buchwald-Hartwig amination.[1][2][3] This palladium-catalyzed cross-coupling reaction forms the C-N bond between an aryl halide (or triflate) and an amine.[1][2] For this specific synthesis, the reaction typically involves the coupling of 2-bromo-4-methylaniline or 2-chloro-4-methylaniline with pyrrolidine.
Q2: What are the key components of a successful Buchwald-Hartwig amination for this synthesis?
A2: A successful reaction depends on four key components: a palladium precursor, a suitable ligand, a base, and an appropriate solvent. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often improving reaction efficiency and yield.[4] A strong, non-nucleophilic base is required to deprotonate the amine. The solvent must be anhydrous and capable of solubilizing the reactants.
Q3: What are typical yields and purity levels I can expect for this reaction?
A3: For Buchwald-Hartwig aminations of this type, yields can range from 60% to over 90%, depending on the optimization of reaction conditions. Purity after initial workup is often moderate, with purification via column chromatography typically required to achieve >98% purity.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A small aliquot of the reaction mixture can be taken, quenched, and analyzed to determine the consumption of the starting materials and the formation of the product.
Q5: What are the most common side products in this reaction?
A5: Common side products can include hydrodehalogenation of the aryl halide, where the bromine or chlorine is replaced by a hydrogen atom.[1] Additionally, if oxygen is not properly excluded, oxidation of the phosphine ligand can occur, deactivating the catalyst. In some cases, diarylation of the amine can be observed, though this is less common with secondary amines like pyrrolidine.
Experimental Protocols
Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a representative example and may require optimization.
Materials:
-
2-Bromo-4-methylaniline
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen gas (high purity)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol), tBuXPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity nitrogen three times.
-
Reagent Addition: Under a positive pressure of nitrogen, add anhydrous toluene (10 mL), 2-bromo-4-methylaniline (1.0 mmol), and pyrrolidine (1.2 mmol).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Purification by Flash Column Chromatography
Procedure:
-
Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system. For basic amines, it can be beneficial to use a column packed with amine-functionalized silica or to add a small amount of triethylamine (0.1-1%) to the eluent to prevent peak tailing.[5][6]
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate).
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Purity Analysis by HPLC
Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small sample in the mobile phase.
Data Presentation
Table 1: Representative Yield and Purity Data for the Synthesis of this compound
| Parameter | Before Purification | After Column Chromatography |
| Yield | ~85-95% (crude) | 75-90% (isolated) |
| Purity (by HPLC) | 80-90% | >98% |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. | 1a. Ensure an inert atmosphere is maintained throughout the reaction setup. Use high-purity nitrogen or argon. 1b. Use fresh, high-quality palladium precursor and ligand. 1c. Ensure the solvent is anhydrous. |
| 2. Insufficiently strong base. | 2. Use a strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS). Ensure the base is fresh and has been stored properly. | |
| 3. Low reaction temperature. | 3. Increase the reaction temperature, typically to 80-110 °C for aryl bromides. | |
| Incomplete Reaction | 1. Insufficient reaction time. | 1. Extend the reaction time and continue to monitor by TLC or GC-MS. |
| 2. Catalyst deactivation. | 2a. Increase the catalyst loading slightly (e.g., from 2 mol% to 3 mol%). 2b. Ensure the starting materials are free of impurities that could poison the catalyst. | |
| Formation of Side Products (e.g., hydrodehalogenation) | 1. Suboptimal ligand-to-metal ratio. | 1. Adjust the ligand-to-palladium ratio. A 1.5:1 to 2:1 ratio is often optimal. |
| 2. Presence of water. | 2. Ensure all reagents and solvents are scrupulously dried. | |
| Difficulty in Purification (Product Tailing on Silica Gel) | 1. Acidic nature of silica gel interacting with the basic amine product. | 1a. Add a small amount of triethylamine (0.1-1%) to the eluent. 1b. Use an amine-functionalized silica gel column.[6] 1c. Consider purification by reversed-phase chromatography with an appropriate mobile phase. |
| Low Purity After Purification | 1. Co-eluting impurities. | 1a. Optimize the gradient for column chromatography to improve separation. 1b. Consider a different purification technique, such as preparative HPLC. |
| 2. Product degradation on silica. | 2. Minimize the time the product is on the silica column. Consider using a less acidic stationary phase like alumina. |
Visualizations
References
Common byproducts in the synthesis of 5-Methyl-2-(1-pyrrolidinyl)aniline and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-2-(1-pyrrolidinyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of 2-bromo-4-methylaniline with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Q2: What are the typical byproducts and impurities encountered in this synthesis?
During the synthesis of this compound via Buchwald-Hartwig amination, several byproducts and impurities can arise. These include:
-
Unreacted Starting Materials: Residual 2-bromo-4-methylaniline and pyrrolidine.
-
Homocoupling Product: Biaryl species formed from the coupling of two molecules of 2-bromo-4-methylaniline.
-
Catalyst Residues: Residual palladium from the catalyst and the corresponding phosphine ligand or its oxide.
-
Base and Solvent Residues: Inorganic salts from the base and residual solvent from the reaction.
Q3: My reaction is not proceeding to completion. What are the potential causes and solutions?
Incomplete conversion in a Buchwald-Hartwig amination can be due to several factors:
-
Inactive Catalyst: Ensure the palladium catalyst and phosphine ligand are fresh and have been stored under an inert atmosphere to prevent degradation. The use of pre-catalysts can sometimes lead to cleaner and more reliable reactions.
-
Insufficient Base: The choice and amount of base are critical for catalyst turnover. Sodium tert-butoxide is a common strong base used in these reactions. Ensure the base is anhydrous and added in sufficient excess.
-
Solvent Quality: Use anhydrous and degassed solvents (e.g., toluene, dioxane) to prevent quenching of the catalyst and reactants.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Optimization of the reaction temperature is often necessary.
Q4: I am observing the formation of a significant amount of a biaryl byproduct. How can I minimize this?
The formation of a biaryl byproduct, resulting from the homocoupling of the aryl bromide, is a common side reaction. To minimize this:
-
Ligand Choice: The choice of phosphine ligand can significantly influence the selectivity of the reaction. Bulky, electron-rich phosphine ligands often favor the desired C-N bond formation over C-C homocoupling.
-
Reaction Conditions: Lowering the reaction temperature or catalyst loading may reduce the rate of homocoupling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of Desired Product | Inactive catalyst, insufficient base, poor solvent quality, or non-optimal temperature. | Use fresh, properly stored catalyst and ligand. Ensure the base is anhydrous and in sufficient excess. Use anhydrous, degassed solvent. Optimize the reaction temperature. |
| Presence of Unreacted Starting Materials | Incomplete reaction. | Increase reaction time, temperature, or catalyst loading. See Q3 for more details. |
| Significant Biaryl Homocoupling | Suboptimal ligand or reaction conditions. | Screen different phosphine ligands. Consider lowering the reaction temperature. |
| Difficulty in Removing Palladium Residues | Inefficient purification method. | Filter the reaction mixture through a pad of Celite®. For trace amounts, consider using silica gel column chromatography or treatment with activated carbon or thiol-based scavengers. |
| Product Contaminated with Phosphine Oxide | Oxidation of the phosphine ligand during reaction or workup. | Purification by column chromatography is typically effective. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
A general procedure for the synthesis of this compound is as follows:
-
To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add the base (e.g., sodium tert-butoxide, 1.4-2.0 equivalents).
-
Add the aryl halide, 2-bromo-4-methylaniline (1.0 equivalent).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
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Add the amine, pyrrolidine (1.1-1.5 equivalents).
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Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and proceed with the workup and purification.
Purification Protocol
-
Catalyst Removal: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the bulk of the palladium catalyst.[1][2]
-
Aqueous Workup: Wash the filtrate with water and brine to remove inorganic salts.
-
Extraction: The product can be further purified by acid-base extraction. Extract the organic layer with an acidic solution (e.g., 1M HCl) to protonate the amine product, transferring it to the aqueous layer. The organic layer containing non-basic impurities can be discarded. Then, basify the aqueous layer (e.g., with NaOH) and extract the product back into an organic solvent.
-
Chromatography: For high purity, the crude product can be purified by column chromatography on silica gel.
Byproduct Removal Strategies
| Byproduct/Impurity | Removal Method | Principle |
| Residual Palladium Catalyst | Filtration through Celite®, Column Chromatography, Activated Carbon, Thiol-based Scavengers | Adsorption or chelation of the metal catalyst.[1][2] |
| Unreacted 2-bromo-4-methylaniline | Column Chromatography, Acid-Base Extraction, Scavenging Resins | Separation based on polarity and basicity differences. Chemical scavenging of the electrophile. |
| Unreacted Pyrrolidine | Evaporation (if volatile), Aqueous Wash | Removal of the volatile and water-soluble amine. |
| Biaryl Homocoupling Product | Column Chromatography | Separation based on polarity differences. |
| Phosphine Ligand/Oxide | Column Chromatography | Separation based on polarity differences. |
Visualizing the Workflow
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical relationships between common byproducts and their respective removal methods.
References
Technical Support Center: Purification of 5-Methyl-2-(1-pyrrolidinyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Methyl-2-(1-pyrrolidinyl)aniline, a key intermediate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and effective method for the synthesis of this compound is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction involves the reaction of 2-bromo-4-methylaniline with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Q2: What are the potential impurities I might encounter after synthesizing this compound?
Following a Buchwald-Hartwig synthesis, several impurities may be present in the crude product. These can include:
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Unreacted Starting Materials: 2-bromo-4-methylaniline and pyrrolidine.
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Catalyst Residues: Palladium catalyst and phosphine ligands.
-
Side Products: Hydrodehalogenated arene (p-toluidine) and products of ligand decomposition.[1]
Q3: What are the recommended purification techniques for this compound?
The primary purification techniques for this compound are recrystallization and column chromatography. The choice of method will depend on the purity of the crude product and the scale of the reaction.
Troubleshooting Guides
Recrystallization
Issue: Difficulty finding a suitable recrystallization solvent.
-
Solution: A systematic solvent screen is recommended. Start with single solvents of varying polarity.[3][4] If a single solvent is not effective (either the compound is too soluble or insoluble), a mixed solvent system is a good alternative.[5] A common approach is to dissolve the compound in a small amount of a solvent in which it is highly soluble (e.g., ethyl acetate, acetone) and then slowly add a solvent in which it is poorly soluble (e.g., hexanes, heptane) until turbidity is observed. Heating the mixture to get a clear solution and then allowing it to cool slowly should induce crystallization.
Issue: The product oils out during recrystallization.
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Possible Cause: The boiling point of the solvent may be too high, or the cooling process is too rapid. The melting point of the impurity may be significantly lower than that of the product, forming a eutectic mixture.
-
Solution:
-
Ensure the solution is not supersaturated before cooling. If it is, add a small amount of the "good" solvent.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization.
-
Adding a seed crystal of pure this compound can also initiate crystallization.
-
Issue: Poor recovery of the purified product.
-
Possible Cause: Using too much solvent during the initial dissolution step. The product may have significant solubility in the cold solvent.
-
Solution:
-
Use the minimum amount of hot solvent required to dissolve the crude product.
-
After crystallization, cool the flask in an ice bath to minimize the solubility of the product in the mother liquor.
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Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
-
Column Chromatography
Issue: The product is streaking or showing poor separation on a silica gel column.
-
Possible Cause: Aromatic amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation.[6][7]
-
Solution:
-
Add a competing amine to the eluent: A common practice is to add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase. The triethylamine will preferentially interact with the acidic sites on the silica, allowing the desired product to elute more cleanly.[7]
-
Use an amine-functionalized silica gel: This type of stationary phase has a modified surface that is less acidic and is specifically designed for the purification of basic compounds.[7]
-
Consider reversed-phase chromatography: If normal-phase chromatography is still problematic, reversed-phase flash chromatography can be an effective alternative. The mobile phase pH should be adjusted to be alkaline to ensure the amine is in its free-base form, which increases its retention on the non-polar stationary phase.[8]
-
Issue: Co-elution of the product with a non-polar impurity.
-
Possible Cause: The polarity of the eluent system may be too high, or the impurity may have a very similar polarity to the product.
-
Solution:
-
Optimize the solvent system using Thin Layer Chromatography (TLC): Before running the column, test various solvent systems with different polarities (e.g., varying ratios of hexanes/ethyl acetate) to find the optimal separation.
-
Use a less polar solvent system: Start with a low polarity eluent and gradually increase the polarity (gradient elution). This will allow the non-polar impurity to elute first, followed by the product.
-
Data Presentation
Table 1: Illustrative Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Recommendation |
| Hexanes | Insoluble | Sparingly Soluble | - | Poor single solvent |
| Ethyl Acetate | Soluble | Very Soluble | - | Good "soluble" solvent for a mixed system |
| Methanol | Soluble | Very Soluble | - | Poor single solvent |
| Water | Insoluble | Insoluble | - | Not suitable |
| Ethyl Acetate / Hexanes (1:5) | Sparingly Soluble | Soluble | Good | Recommended |
| Acetone / Water (10:1) | Soluble | Soluble | Oiled out | Not Recommended |
Note: This data is illustrative and based on the expected properties of this compound. Actual results may vary.
Table 2: Illustrative Flash Chromatography Conditions
| Parameter | Normal Phase (with Triethylamine) | Amine-Functionalized Silica | Reversed Phase |
| Stationary Phase | Silica Gel | Amine-Functionalized Silica | C18 Silica |
| Mobile Phase | Hexanes/Ethyl Acetate with 0.5% Triethylamine | Hexanes/Ethyl Acetate | Water/Acetonitrile with 0.1% Triethylamine |
| Gradient | 0-30% Ethyl Acetate | 0-25% Ethyl Acetate | 20-80% Acetonitrile |
| Typical Rf of Product | ~0.3 in 20% EtOAc/Hexanes | ~0.35 in 15% EtOAc/Hexanes | Varies with gradient |
Note: These are starting conditions and should be optimized based on TLC analysis.
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexanes
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Transfer the crude this compound to an Erlenmeyer flask.
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Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
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While the solution is still hot, slowly add hexanes dropwise until the solution becomes slightly turbid.
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Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
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Allow the flask to cool slowly to room temperature.
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Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystal formation.
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Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.
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Dry the crystals under vacuum to obtain the purified product.
Protocol 2: Flash Column Chromatography on Silica Gel
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Prepare a slurry of silica gel in hexanes and pack a chromatography column.
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Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
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Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness.
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Load the dried sample onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate), with the mobile phase containing 0.5% triethylamine.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
Troubleshooting guide for reactions involving 5-Methyl-2-(1-pyrrolidinyl)aniline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for chemical reactions involving 5-Methyl-2-(1-pyrrolidinyl)aniline. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and subsequent reactions of this compound.
Synthesis Related Issues
Q1: My reduction of the nitro-precursor to this compound is incomplete or has a low yield. What are the possible causes and solutions?
A1: Incomplete reduction is a common issue. Here are several factors to consider:
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Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old or deactivated. Ensure you are using a fresh, high-quality catalyst.
-
Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete reduction. Ensure your reaction vessel is properly sealed and pressurized.
-
Reaction Time: The reduction may require a longer reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Solvent Purity: The presence of impurities in the solvent can poison the catalyst. Use a pure, degassed solvent for the reaction.
Q2: I am observing side products during the synthesis of this compound. What are they and how can I avoid them?
A2: Side reactions can occur, especially if the reaction conditions are not optimized.
-
Over-reduction: In some cases, the aromatic ring can be partially reduced. This can be minimized by carefully controlling the reaction temperature and pressure.
-
Dehalogenation (if applicable): If your synthesis involves a halogenated precursor, dehalogenation can be a side reaction. Using a milder reducing agent or a shorter reaction time might be necessary.
Downstream Reaction Issues
Q3: I am attempting an electrophilic aromatic substitution (e.g., halogenation, nitration) on this compound and I am getting multiple products or a low yield of the desired product. Why is this happening?
A3: The aniline and pyrrolidine groups are both strong activating groups, making the aromatic ring highly susceptible to electrophilic substitution. This high reactivity can lead to over-substitution (e.g., di- or tri-halogenation).[1][2]
-
Solution: To control the reactivity, you can protect the aniline's amino group as an acetanilide. The amide is still an ortho-, para-director but is less activating than the free amine, allowing for more selective monosubstitution.[2] The acetyl group can be removed later by hydrolysis.
Q4: My Friedel-Crafts alkylation or acylation reaction with this compound is not working. What is the problem?
A4: Aniline derivatives generally do not undergo Friedel-Crafts reactions. The lone pair on the aniline nitrogen is basic and reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex. This deactivates the aromatic ring towards electrophilic substitution.[1]
-
Alternative: Consider alternative synthetic routes that do not involve Friedel-Crafts reactions on the aniline ring.
Q5: I am trying to perform a diazotization reaction followed by a coupling reaction, but the diazonium salt is unstable. How can I improve the stability?
A5: Diazonium salts can be unstable, especially at higher temperatures.
-
Temperature Control: It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization and coupling steps.
-
Fresh Reagents: Use freshly prepared sodium nitrite solution.
-
Immediate Use: Use the prepared diazonium salt immediately in the subsequent coupling reaction.
Experimental Protocols
Synthesis of this compound via Reduction of 1-(4-Methyl-2-nitrophenyl)pyrrolidine
This protocol describes the reduction of the nitro group of 1-(4-Methyl-2-nitrophenyl)pyrrolidine to yield this compound.
Materials:
-
1-(4-Methyl-2-nitrophenyl)pyrrolidine
-
Palladium on activated carbon (10% Pd)
-
Ethanol (reagent grade)
-
Hydrogen gas
-
Reaction flask
-
Hydrogenation apparatus
Procedure:
-
In a suitable reaction flask, dissolve 1-(4-Methyl-2-nitrophenyl)pyrrolidine in ethanol.
-
Carefully add 10% palladium on activated carbon to the solution.
-
Seal the reaction vessel and connect it to a hydrogenation apparatus.
-
Purge the vessel with nitrogen gas to remove any air.
-
Introduce hydrogen gas into the reaction vessel to the desired pressure (e.g., atmospheric pressure or higher, depending on the apparatus).
-
Stir the reaction mixture vigorously at room temperature (approximately 20°C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with a small amount of ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel if necessary.
Data Summary
The following table summarizes key parameters and potential troubleshooting for the synthesis of this compound.
| Parameter | Value/Condition | Expected Outcome | Troubleshooting |
| Starting Material | 1-(4-Methyl-2-nitrophenyl)pyrrolidine | N/A | Ensure purity of starting material. |
| Catalyst | 10% Palladium on activated carbon | High conversion | Low Yield/Incomplete Reaction: Use fresh catalyst. See Q1. |
| Solvent | Ethanol | Good solubility of reactants | Low Yield/Incomplete Reaction: Use pure, dry solvent. See Q1. |
| Temperature | 20°C (Room Temperature) | Controlled reaction rate | Side Products: Avoid high temperatures to prevent over-reduction. See Q2. |
| Pressure | 760.051 Torr (Atmospheric) | Sufficient for reduction | Low Yield/Incomplete Reaction: Ensure proper sealing and consistent pressure. See Q1. |
| Reported Yield | ~85% (for analogous pyrrole compound) | High product yield | Low Yield: Check all parameters and refer to troubleshooting FAQs. |
Visual Guides
Below are diagrams illustrating a general troubleshooting workflow and a representative reaction pathway for this compound.
Caption: General troubleshooting workflow for organic synthesis.
Caption: Potential outcomes of electrophilic bromination.
References
Identification and characterization of impurities in 5-Methyl-2-(1-pyrrolidinyl)aniline samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-2-(1-pyrrolidinyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might encounter in my this compound samples?
A1: Impurities in your this compound samples can generally be categorized into three main types:
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Process-Related Impurities: These are substances that originate from the manufacturing process. They can include unreacted starting materials, intermediates, reagents, and by-products of side reactions.[1]
-
Degradation Impurities: These impurities form when the drug substance degrades over time due to exposure to environmental factors such as light, heat, humidity, or through interaction with other components in the formulation.[1]
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Elemental Impurities: These are trace metals that may be introduced from catalysts, reagents, or equipment used during synthesis.[2]
Q2: What is a plausible synthetic route for this compound and what are the likely process-related impurities?
A2: A common and plausible synthetic route involves a two-step process starting from a halogenated and nitrated toluene derivative. The primary steps are:
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Nucleophilic Aromatic Substitution (SNAr): 2-Fluoro-4-methylnitrobenzene or 2-chloro-4-methylnitrobenzene is reacted with pyrrolidine to form the intermediate, 5-methyl-2-(1-pyrrolidinyl)nitrobenzene.[3][4]
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Reduction of the Nitro Group: The nitro intermediate is then reduced to the corresponding aniline, yielding this compound. Common reducing agents for this transformation include catalytic hydrogenation (e.g., with Pd/C and H₂) or metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl).[5][6]
Based on this pathway, the following process-related impurities could be present:
-
Unreacted Starting Materials:
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2-Fluoro-4-methylnitrobenzene or 2-Chloro-4-methylnitrobenzene
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Pyrrolidine
-
-
Intermediate:
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5-Methyl-2-(1-pyrrolidinyl)nitrobenzene
-
-
By-products from Incomplete Reduction:
-
By-products from Side Reactions:
-
Depending on the specific reagents and conditions used, other minor by-products could be formed.
-
Q3: How can I induce and study degradation products of this compound?
A3: Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[8] These studies involve subjecting the sample to stress conditions that are more severe than accelerated stability testing to achieve a target degradation of 5-20%.[9] Key stress conditions to consider are:
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Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.[8]
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Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂).[8]
-
Thermal Degradation: Heating the solid sample at a high temperature.[8]
-
Photodegradation: Exposing the sample to UV and visible light.[8]
It is crucial to analyze a control sample (unstressed) alongside the stressed samples to differentiate between degradation products and other impurities.
Troubleshooting Guides
HPLC Analysis
Problem: I am seeing unexpected peaks in my HPLC chromatogram.
-
Possible Cause 1: Process-Related Impurities.
-
Solution: Refer to the plausible synthetic route and the table of potential impurities below. If standards are available, confirm the identity of the peaks by comparing retention times. If standards are not available, techniques like LC-MS can be used for identification.
-
-
Possible Cause 2: Degradation Products.
-
Solution: If the sample is old or has been improperly stored, degradation may have occurred. Analyze a freshly prepared sample to see if the unexpected peaks are still present. Consider performing a forced degradation study to identify potential degradation products.
-
-
Possible Cause 3: Contamination.
-
Solution: Ensure that all solvents, glassware, and equipment are clean. Run a blank injection (mobile phase only) to check for contamination from the HPLC system itself.[10]
-
Problem: My peak shapes are poor (e.g., tailing, fronting, or broad peaks).
-
Possible Cause 1: Inappropriate Mobile Phase pH.
-
Solution: this compound is a basic compound. The mobile phase pH can significantly affect peak shape. For basic analytes, a mobile phase pH between 3 and 7 is often suitable for reversed-phase chromatography. Ensure the pH is stable and buffered if necessary.
-
-
Possible Cause 2: Column Overload.
-
Solution: Reduce the concentration of the injected sample.[11]
-
-
Possible Cause 3: Column Contamination or Degradation.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[12]
-
-
Possible Cause 4: Secondary Interactions with Residual Silanols.
-
Solution: Use a base-deactivated column or add a small amount of a competing base, like triethylamine (TEA), to the mobile phase.
-
GC-MS Analysis
Problem: I am not seeing a peak for my compound, or the peak is very small.
-
Possible Cause 1: Thermal Degradation.
-
Solution: Aniline derivatives can be susceptible to degradation at high injector temperatures. Lower the injector temperature and see if the response improves.[13]
-
-
Possible Cause 2: Poor Volatility.
-
Solution: While this compound is expected to be amenable to GC analysis, derivatization can sometimes improve volatility and peak shape. However, this adds complexity to the sample preparation.
-
-
Possible Cause 3: Adsorption.
-
Solution: The amino group can interact with active sites in the GC system (e.g., injector liner, column). Use a deactivated liner and a column specifically designed for the analysis of basic compounds.
-
Problem: I am observing poor reproducibility in my results.
-
Possible Cause 1: Inconsistent Sample Preparation.
-
Solution: Ensure that the sample preparation procedure is well-defined and followed consistently. For complex matrices, consider using an internal standard.
-
-
Possible Cause 2: Matrix Effects (in GC-MS).
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Solution: The presence of other components in the sample matrix can interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[14] Dilute the sample or use matrix-matched calibration standards.
-
-
Possible Cause 3: System Contamination.
-
Solution: Run a solvent blank to check for system contamination. If necessary, clean the injector and mass spectrometer source.
-
Data Presentation
Table 1: Potential Process-Related and Degradation Impurities of this compound
| Impurity Name | Structure | Molar Mass ( g/mol ) | Potential Origin |
| 2-Fluoro-4-methylnitrobenzene | 155.13 | Starting Material | |
| 2-Chloro-4-methylnitrobenzene | 171.58 | Starting Material | |
| Pyrrolidine | 71.12 | Starting Material | |
| 5-Methyl-2-(1-pyrrolidinyl)nitrobenzene | 206.24 | Intermediate | |
| 5-Methyl-2-nitrosaniline | 150.15 | Incomplete Reduction | |
| N-(5-Methyl-2-aminophenyl)hydroxylamine | 152.19 | Incomplete Reduction | |
| Oxidized Degradation Products | Various | Variable | Oxidation |
| Hydrolytic Degradation Products | Various | Variable | Hydrolysis |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method provides a starting point for the analysis of this compound and its potential impurities. Method optimization and validation are required for specific applications.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and a phosphate buffer (pH 3.0).
-
Solvent A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at an appropriate concentration (e.g., 1 mg/mL).
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This method is suitable for the separation and identification of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. tisserandinstitute.org [tisserandinstitute.org]
- 4. Synthesis and purification of 5,5-dimethyl-1-pyrroline-N-oxide for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. pure.rug.nl [pure.rug.nl]
- 8. Gas chromatographic–mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative (1998) | Amitava Dasgupta | 46 Citations [scispace.com]
- 9. d-nb.info [d-nb.info]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. m.youtube.com [m.youtube.com]
- 14. labioscientific.com [labioscientific.com]
Enhancing the solubility of 5-Methyl-2-(1-pyrrolidinyl)aniline for biological assays
Technical Support Center: 5-Methyl-2-(1-pyrrolidinyl)aniline
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What is the first-line solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1][2] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of compounds.[3] For most biological assays, a final DMSO concentration of <0.5% is recommended to avoid solvent-induced cellular toxicity or artifacts.[4][5]
Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?
A3: This is a common issue for poorly soluble compounds.[6][7] Here are several strategies to address this:
-
Sonication and Warming: Briefly sonicating or warming the solution to 37°C can help redissolve the precipitate.[7][8]
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay to below its solubility limit.
-
Use Co-solvents: Incorporating a co-solvent in your assay buffer can increase the solubility of your compound.[4][9]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[10][11][12][13][14]
-
pH Adjustment: As an aromatic amine, the solubility of this compound is likely pH-dependent.[15][16] Lowering the pH of the buffer may increase solubility by protonating the amine groups.
Troubleshooting Guides
Issue 1: Inconsistent results or lower than expected activity in cell-based assays.
This could be due to the compound precipitating out of solution in the cell culture medium, leading to a lower effective concentration.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Difficulty preparing a stable, high-concentration aqueous working solution.
This is often necessary for certain assays where a DMSO stock is not ideal.
Solubilization Strategies Comparison
| Strategy | Mechanism of Action | Advantages | Disadvantages | Recommended Starting Concentration |
| Co-solvents (e.g., Ethanol, PEG 400) | Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.[9][17][18] | Simple to implement, cost-effective. | Can be toxic to cells at higher concentrations, may alter protein function.[5] | 1-5% v/v |
| Cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes by encapsulating the hydrophobic compound in its central cavity.[10][13] | Generally low toxicity, can improve compound stability.[14] | Can be costly, may interact with other assay components. | 1-10 mM |
| pH Adjustment | Protonation of the amine groups at lower pH increases their polarity and aqueous solubility.[15][16][19] | Can be very effective for amine-containing compounds. | May alter compound activity or affect assay performance if the pH is outside the optimal range. | Adjust pH to 1-2 units below the pKa of the amine |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol provides a method to estimate the solubility of a compound under assay conditions.[20][21][22][23]
Experimental Workflow
Caption: Workflow for kinetic solubility determination.
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
In a clear 96-well plate, add 2 µL of each DMSO dilution to 98 µL of your aqueous assay buffer. This will create a final DMSO concentration of 2%.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure the absorbance (or turbidity) of each well at 620 nm using a microplate reader.
-
The kinetic solubility is the highest concentration that does not show a significant increase in absorbance compared to a buffer-only control.
Signaling Pathway Considerations
While the specific target of this compound is not defined here, compounds with similar structures are often investigated as modulators of kinase signaling pathways. Ensuring the compound is fully dissolved is critical for accurate determination of its effects on such pathways.
Hypothetical Kinase Signaling Pathway
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Cyclodextrins in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cyclodextrins in drug delivery: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. issr.edu.kh [issr.edu.kh]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. pnrjournal.com [pnrjournal.com]
- 19. researchgate.net [researchgate.net]
- 20. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. enamine.net [enamine.net]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Polymerization in Aniline Derivatives
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working with aniline derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted polymerization during storage and reactions, ensuring the integrity and purity of your compounds.
Troubleshooting Guides
Unwanted polymerization of aniline derivatives is a common issue that can lead to sample degradation, reaction failure, and purification difficulties. The following guides provide a systematic approach to identifying and resolving these issues.
Storage-Related Polymerization
Aniline and its derivatives can polymerize over time, especially when exposed to light, air, and elevated temperatures. This is often observed as a darkening of the material, from a colorless or pale yellow liquid to a dark brown or black viscous substance.
Reaction-Related Polymerization
Polymerization can also occur during chemical reactions, leading to the formation of undesirable, often insoluble, byproducts. This can be triggered by reaction conditions such as temperature, pH, and the presence of oxidizing agents.
Frequently Asked Questions (FAQs)
Storage
Q1: My aniline derivative has turned dark brown. Is it still usable?
A: Darkening is a sign of oxidation and potential polymerization.[1] While it might be usable for some applications, the purity is compromised. For sensitive reactions, it is highly recommended to purify the aniline derivative before use.
Q2: What are the ideal storage conditions for aniline derivatives?
A: To ensure stability, aniline derivatives should be stored in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon).[2][3] Storing at a pH of 7 and a temperature of 4°C has been found to provide the best stability for anilines.[1]
Q3: Are there any chemical inhibitors I can add to prevent polymerization during storage?
A: Yes, inhibitors can be used. Methanol is a commonly used inhibitor for aniline.[1] For other monomers prone to radical polymerization, inhibitors like hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ) are often used, though their compatibility and effectiveness for specific aniline derivatives should be verified.
Reactions
Q4: I am observing a lot of insoluble black tar in my reaction. What could be the cause?
A: This is a strong indication of unwanted polymerization. The likely causes are elevated reaction temperatures, inappropriate pH, or the presence of strong oxidizing agents that are promoting the polymerization of your aniline derivative.[4]
Q5: How can I prevent polymerization during my reaction?
A: Several strategies can be employed:
-
Temperature Control: Running the reaction at a lower temperature can significantly slow down the rate of polymerization.
-
pH Adjustment: Maintaining an appropriate pH is crucial. For many reactions involving anilines, a mildly acidic environment can stabilize the amine group and prevent oxidation.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (nitrogen or argon) will prevent air oxidation.
-
Slow Addition of Reagents: If your reaction involves an oxidizing agent, adding it slowly and in a controlled manner can prevent a rapid, exothermic reaction that could lead to polymerization.[5]
Q6: My starting aniline derivative contains an inhibitor. Do I need to remove it before my reaction?
A: Yes, it is generally recommended to remove the inhibitor before the reaction, as it can interfere with the desired chemical transformation, especially in reactions that proceed via radical mechanisms.
Data and Protocols
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Reduces the rate of degradation and polymerization. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation by atmospheric oxygen. |
| Light | Amber glass bottle or stored in the dark | Prevents light-induced degradation and polymerization.[6] |
| pH | Neutral (pH 7) for storage of aniline solutions | Enhances stability.[1] |
| Inhibitors | Methanol (for aniline) | Stabilizes the compound against polymerization.[7] |
Experimental Protocols
This protocol is for the purification of aniline that has darkened due to storage.
Materials:
-
Discolored aniline
-
Potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets
-
Boiling chips
-
Vacuum distillation apparatus
-
Heating mantle
-
Cold trap (recommended)
Procedure:
-
Drying: To a round-bottom flask, add the discolored aniline and a few pellets of KOH or NaOH. The amount of drying agent will depend on the volume of aniline and its suspected water content (a small layer of pellets at the bottom is usually sufficient). Let it stand for several hours, or overnight, to allow for drying.
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are well-sealed with appropriate grease.
-
Distillation: a. Add fresh boiling chips to the flask containing the dried aniline. b. Connect the flask to the distillation apparatus. c. Begin to apply vacuum slowly. d. Once a stable vacuum is achieved, begin to heat the flask gently with a heating mantle. e. Collect the colorless, purified aniline in the receiving flask. The boiling point of aniline will be significantly lower under vacuum (e.g., ~72°C at 20 mmHg). f. Discard the dark, tarry residue in the distillation flask.
-
Storage: Store the freshly distilled aniline under an inert atmosphere in a sealed, amber-colored container in a cool, dark place.
This protocol describes a general method for removing phenolic inhibitors (like hydroquinone or MEHQ) from liquid monomers.
Materials:
-
Inhibited aniline derivative
-
5% aqueous sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Separatory funnel
-
Organic solvent (e.g., diethyl ether or ethyl acetate, if needed)
Procedure:
-
Extraction: a. Place the inhibited aniline derivative in a separatory funnel. If the derivative is a solid, dissolve it in a suitable, water-immiscible organic solvent. b. Add an equal volume of 5% aqueous NaOH solution. c. Shake the funnel vigorously for 1-2 minutes, venting frequently. d. Allow the layers to separate. The inhibitor will be deprotonated by the NaOH and will move into the aqueous layer. e. Drain and discard the lower aqueous layer. f. Repeat the extraction with the NaOH solution two more times.
-
Washing: a. Wash the organic layer with an equal volume of water to remove any residual NaOH. b. Wash the organic layer with an equal volume of brine to aid in the removal of water.
-
Drying: a. Transfer the organic layer to a clean, dry flask. b. Add a suitable amount of anhydrous MgSO4 or Na2SO4 to the organic layer to remove any remaining water. Swirl the flask and let it stand for 15-30 minutes.
-
Isolation: a. Filter or decant the dried organic solution to remove the drying agent. b. If an organic solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Immediate Use: The inhibitor-free aniline derivative should be used immediately to prevent polymerization. If storage is necessary, it should be for a very short period under a cold, dark, and inert atmosphere.
References
- 1. researchgate.net [researchgate.net]
- 2. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. echemi.com [echemi.com]
- 6. Aniline [microkat.gr]
- 7. nj.gov [nj.gov]
Validation & Comparative
Comparative Analysis of the Biological Activity of 2-(1-Pyrrolidinyl)aniline Derivatives and Existing Therapeutic Agents
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of substituted 2-(1-pyrrolidinyl)aniline derivatives, focusing on their potential as anticancer and antimicrobial agents. Due to the limited public data on 5-Methyl-2-(1-pyrrolidinyl)aniline, this document utilizes data from structurally related 2-(1-pyrrolidinyl)aniline and other pyrrolidine derivatives as a representative model for this class of compounds. The performance of these derivatives is compared against established therapeutic agents, supported by experimental data from peer-reviewed studies.
Anticancer Activity: A Comparative Cytotoxicity Analysis
Pyrrolidine derivatives have been extensively investigated for their potential as anticancer agents.[1] The cytotoxic activity of these compounds is often evaluated against various cancer cell lines to determine their efficacy.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative pyrrolidine derivatives compared to standard chemotherapeutic drugs, Doxorubicin and Cisplatin. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher potency.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pyrrolidine Derivative 1 | MCF-7 | Breast Cancer | 1.496 | [2] |
| Pyrrolidine Derivative 2 | MCF-7 | Breast Cancer | 1.831 | [2] |
| Doxorubicin | MCF-7 | Breast Cancer | ~0.5 - 2.0 | [3] |
| Cisplatin | A549 | Lung Cancer | ~5.0 - 15.0 | [4] |
| Aniline Derivative (ICD-85) | A549 | Lung Cancer | 22.23 µg/ml | [5] |
Note: The data for pyrrolidine and aniline derivatives are sourced from studies on compounds with similar core structures. Direct comparison should be made with caution as experimental conditions can vary.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyrrolidine derivatives, doxorubicin) and incubated for a further 24-72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Living cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.[6] These crystals are then dissolved by adding 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or isopropanol.[7]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[6]
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 values are then determined from the dose-response curves.
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical pathway that regulates cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer.[8][9][10] Many anticancer drugs are designed to target components of this pathway.
Caption: EGFR Signaling Pathway in Cancer.
Caption: MTT Assay Experimental Workflow.
Antimicrobial Activity: A Comparative Efficacy Analysis
The pyrrolidine scaffold is also a key feature in many compounds with significant antimicrobial properties.[11] Their efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC).
The table below presents the MIC values for representative pyrrolidine derivatives against common bacterial and fungal strains, compared with the standard antibiotic Ciprofloxacin and the standard antifungal Fluconazole. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[12]
| Compound/Drug | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) | Reference |
| Pyrrolidine Derivative (5g) | - | - | 0.25 µM | [2] |
| Pyrrolidine Derivative (5a) | - | - | 0.125 µM | [2] |
| Pyrrolidine Derivative (P7) | 16 mm (zone) | 28 mm (zone) | - | |
| Ciprofloxacin | ~0.5 - 2.0 µg/mL | ~0.015 - 1.0 µg/mL | Not Applicable | [13] |
| Fluconazole | Not Applicable | Not Applicable | ~0.25 - 4.0 µg/mL | - |
Note: Data for pyrrolidine derivatives are from various studies and may not be directly comparable due to different experimental setups. Zone of inhibition (in mm) is another measure of antimicrobial activity.
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[14][15]
-
Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[16]
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells (no antimicrobial agent and no inoculum) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.[15]
The synthesis of the bacterial cell wall, specifically the peptidoglycan layer, is a common and effective target for many antibiotics.[17][18]
Caption: Bacterial Cell Wall Synthesis Pathway.
Caption: Broth Microdilution MIC Assay Workflow.
References
- 1. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vibiosphen.com [vibiosphen.com]
- 13. researchgate.net [researchgate.net]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. academic.oup.com [academic.oup.com]
- 18. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Analytical Method Validation of 5-Methyl-2-(1-pyrrolidinyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methods for the quantitative determination of 5-Methyl-2-(1-pyrrolidinyl)aniline in pharmaceutical preparations. The information presented is based on established validation principles and data from analogous compounds, offering a framework for developing and validating a suitable analytical method.
Introduction
This compound is an aromatic amine derivative with potential applications in pharmaceutical development. Accurate and reliable analytical methods are crucial for its quantification in drug substances and formulated products, ensuring quality, safety, and efficacy. This guide outlines and compares two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The validation parameters discussed adhere to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Comparative Analysis of Analytical Methods
A summary of the performance characteristics of two common analytical methods for aromatic amines is presented below. These values are representative and based on literature for structurally similar compounds.[6][7][8][9][10]
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999[9] | > 0.99[11] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (RSD%) | ||
| - Repeatability | < 2.0% | < 5.0% |
| - Intermediate Precision | < 3.0% | < 7.0% |
| Limit of Detection (LOD) | ~ 10-50 ng/mL | ~ 0.1-1 ng/mL[12] |
| Limit of Quantitation (LOQ) | ~ 50-150 ng/mL | ~ 0.5-5 ng/mL[13] |
| Specificity | Good, potential interference from co-eluting impurities | Excellent, based on mass-to-charge ratio |
| Robustness | Generally robust to minor changes in mobile phase, pH, and temperature. | Highly robust, less affected by matrix effects than HPLC-UV. |
Experimental Protocols
Detailed methodologies for the validation of an analytical method for this compound are provided below. These protocols are based on established methods for similar aromatic amines.[7][9][10]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substance and simple formulations.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0).
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 10 µL.[9]
-
Column Temperature: 30°C.[9]
-
Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
Validation Experiments:
-
System Suitability: Inject five replicate standards to ensure the system is performing adequately. Acceptance criteria typically include a relative standard deviation (RSD) of < 2% for peak area and retention time, a theoretical plate count of > 2000, and a tailing factor of < 2.
-
Specificity: Analyze blank samples (placebo), and spiked samples with known impurities or degradation products to demonstrate that the peak for this compound is free from interference.
-
Linearity: Prepare a series of at least five concentrations of the reference standard. Plot a graph of peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.[9]
-
Accuracy: Analyze samples with known concentrations of this compound (e.g., 80%, 100%, and 120% of the expected concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples at the same concentration on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD over the different days should be ≤ 3.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, and column temperature to assess the method's reliability during normal use.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the analysis of low concentrations of this compound, especially in complex biological matrices.[14]
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A compatible HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient mixture of methanol or acetonitrile and water, both containing 0.1% formic acid.[14]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
Validation Experiments:
The validation experiments are similar to those for HPLC-UV, with some differences in acceptance criteria reflecting the nature of the technique.
-
System Suitability: Inject replicate standards and assess the stability of the signal.
-
Specificity: Analyze blank matrix samples to ensure no endogenous interferences at the retention time of the analyte.
-
Linearity: Prepare a calibration curve over the expected concentration range. A linear regression with a weighting factor (e.g., 1/x²) is often used, with R² ≥ 0.99.[11]
-
Accuracy and Precision: Assessed at multiple concentration levels (low, medium, and high QC samples). Acceptance criteria are typically within ±15% of the nominal concentration (±20% for the lower limit of quantitation).
-
LOD and LOQ: Determined by analyzing serially diluted samples and assessing the S/N ratio or by statistical methods.[13]
-
Matrix Effect: Evaluate the effect of the sample matrix on the ionization of the analyte by comparing the response in the presence and absence of the matrix.
-
Robustness: Assess the impact of minor variations in LC and MS parameters.
Visualizations
The following diagrams illustrate the workflow of the analytical method validation process and a hypothetical signaling pathway where this compound might be investigated.
Caption: Workflow for the validation of an analytical method.
Caption: Hypothetical signaling pathway involving a G-protein coupled receptor.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Validation of a liquid chromatography–mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples | Scilit [scilit.com]
- 7. series.publisso.de [series.publisso.de]
- 8. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry determination of N-methylpyrrolidinone in riverine biofilms. | Sigma-Aldrich [sigmaaldrich.com]
- 13. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
Navigating the Selectivity Landscape of 5-Methyl-2-(1-pyrrolidinyl)aniline-Based Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity and selectivity of inhibitor scaffolds is paramount for the development of targeted therapies. This guide provides a comparative analysis of inhibitors based on the 5-Methyl-2-(1-pyrrolidinyl)aniline core, a scaffold of growing interest in medicinal chemistry. Due to the nascent stage of publically available research on this specific scaffold, this guide will focus on a representative, hypothetical series of inhibitors to illustrate the principles of selectivity and cross-reactivity analysis. The data presented herein is a composite model based on common kinase inhibitor profiles and is intended for illustrative purposes.
Data Presentation: Comparative Selectivity Profiling
The selectivity of a hypothetical series of this compound-based inhibitors (designated as CMPD-1 to CMPD-5 ) was assessed against a panel of representative kinases from different families. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. Lower IC50 values indicate higher potency.
| Target Kinase | CMPD-1 (IC50, nM) | CMPD-2 (IC50, nM) | CMPD-3 (IC50, nM) | CMPD-4 (IC50, nM) | CMPD-5 (IC50, nM) |
| Primary Target Family (e.g., Tyrosine Kinases) | |||||
| EGFR | 15 | 8 | 150 | 25 | 10 |
| VEGFR2 | 25 | 12 | 250 | 40 | 18 |
| PDGFRβ | 30 | 15 | 300 | 55 | 22 |
| Off-Target Family 1 (e.g., Serine/Threonine Kinases) | |||||
| ROCK1 | >1000 | 850 | 500 | >1000 | 950 |
| PKA | >1000 | >1000 | 750 | >1000 | >1000 |
| Off-Target Family 2 (e.g., Other Tyrosine Kinases) | |||||
| Src | 150 | 95 | 800 | 200 | 120 |
| Abl | 200 | 110 | 950 | 250 | 180 |
Analysis: This hypothetical data illustrates that compounds CMPD-2 and CMPD-5 exhibit the most potent and selective profiles against the primary target family, with significantly higher IC50 values against the off-target kinases. CMPD-3 demonstrates poor potency and selectivity. The structure-activity relationship (SAR) suggests that modifications differentiating CMPD-2 and CMPD-5 from the others are crucial for achieving this selectivity.
Experimental Protocols
The following are representative experimental protocols that would be used to generate the data presented above.
Kinase Inhibition Assay (Biochemical)
-
Reagents and Materials: Recombinant human kinase enzymes, corresponding peptide substrates, ATP (Adenosine triphosphate), assay buffer (e.g., Tris-HCl, MgCl2, DTT), and test compounds (dissolved in DMSO).
-
Procedure:
-
Kinase reactions are set up in a 96- or 384-well plate format.
-
Test compounds at various concentrations (typically a 10-point serial dilution) are pre-incubated with the kinase enzyme in the assay buffer for a defined period (e.g., 15 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) or fluorescence-based assays.
-
-
Data Analysis: The raw data is converted to percent inhibition relative to a DMSO control. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using graphing software.
Cellular Target Engagement Assay
-
Cell Culture: A human cancer cell line expressing the target kinase is cultured under standard conditions.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specific duration (e.g., 2 hours).
-
Following treatment, the cells are lysed, and the phosphorylation status of a known downstream substrate of the target kinase is assessed by Western blotting or ELISA using a phospho-specific antibody.
-
-
Data Analysis: The intensity of the phosphorylated substrate band (or signal) is quantified and normalized to a loading control (e.g., total protein or a housekeeping gene). The cellular IC50 is determined by plotting the normalized signal against the compound concentration.
Mandatory Visualizations
Signaling Pathway Inhibition
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.
Experimental Workflow for Kinase Profiling
Comparative Analysis of Novel Compounds Derived from 5-Methyl-2-(1-pyrrolidinyl)aniline: A Guide for Researchers
A comprehensive search of scientific literature and databases has revealed a lack of publicly available information regarding the efficacy and potency of novel compounds specifically derived from the 5-Methyl-2-(1-pyrrolidinyl)aniline scaffold. Therefore, a direct comparative analysis with supporting experimental data, as requested, cannot be provided at this time.
While the individual components of the scaffold, namely the substituted aniline and the pyrrolidine ring, are prevalent in many biologically active molecules, research focusing on the combined structure of this compound and its derivatives appears to be limited or not yet published. The pyrrolidine ring is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates, valued for its ability to introduce three-dimensional complexity and favorable physicochemical properties into drug candidates. Similarly, the aniline scaffold is a common starting point for the synthesis of a wide range of therapeutic agents.
Given the absence of specific data for the requested compound series, this guide will instead provide a general overview of the potential therapeutic applications and the experimental methodologies commonly employed in the evaluation of related pyrrolidinyl and aniline derivatives. This information is intended to serve as a foundational resource for researchers interested in exploring the potential of this and similar chemical scaffolds.
Potential Therapeutic Areas for Pyrrolidinyl-Aniline Derivatives
Based on the biological activities of structurally related compounds, derivatives of this compound could potentially be investigated for a variety of therapeutic applications, including:
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate aniline and pyrrolidine moieties. These scaffolds can be crucial for binding to the ATP-binding site of kinases or interacting with other key residues in cancer-related proteins.
-
Infectious Diseases: The pyrrolidine ring is a key component of several antibacterial and antiviral agents. Its structural features can facilitate interactions with microbial enzymes or other vital cellular components.
-
Central Nervous System (CNS) Disorders: The ability of small molecules containing these scaffolds to cross the blood-brain barrier makes them attractive candidates for the development of drugs targeting CNS disorders, such as neurodegenerative diseases and psychiatric conditions.
Standard Experimental Protocols in Drug Discovery
For researchers embarking on the synthesis and evaluation of novel compounds, the following experimental protocols are standard in the field for assessing efficacy and potency.
In Vitro Potency and Efficacy Assays
These assays are fundamental for determining the biological activity of newly synthesized compounds at the molecular and cellular level.
Table 1: Common In Vitro Assays for Drug Discovery
| Assay Type | Description | Typical Readout |
| Enzyme Inhibition Assay | Measures the ability of a compound to inhibit the activity of a specific enzyme (e.g., a kinase, protease, or polymerase). | IC50 value |
| Cell Proliferation Assay | Determines the effect of a compound on the growth and division of cells, often used for assessing anti-cancer activity. | GI50 or IC50 value |
| Receptor Binding Assay | Quantifies the affinity of a compound for a specific receptor. | Kd or Ki value |
| Reporter Gene Assay | Measures the effect of a compound on the expression of a specific gene that is linked to a reporter protein (e.g., luciferase or β-galactosidase). | EC50 or IC50 value |
| Antimicrobial Assay | Determines the ability of a compound to inhibit the growth of or kill microorganisms. | Minimum Inhibitory Concentration (MIC) |
Experimental Workflow for a Kinase Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory activity of a novel compound against a specific protein kinase.
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 5-Methyl-2-(1-pyrrolidinyl)aniline
For Immediate Release
[City, State] – November 2, 2025 – For researchers and professionals in drug development and chemical synthesis, the efficient production of novel chemical entities is a cornerstone of rapid and cost-effective discovery. This guide provides a comparative benchmark of plausible synthetic routes for the production of 5-Methyl-2-(1-pyrrolidinyl)aniline, a substituted aniline with potential applications in medicinal chemistry. By examining established synthetic methodologies, this document offers a quantitative and qualitative comparison to aid in the selection of the most efficient pathway.
The synthesis of N-arylpyrrolidines, such as this compound, is a common challenge in organic synthesis. Three primary synthetic strategies are considered in this guide: Buchwald-Hartwig Amination, Nucleophilic Aromatic Substitution (SNA), and a two-step Reductive Amination/Nitro Reduction sequence. Each of these methods presents distinct advantages and disadvantages in terms of yield, reaction conditions, catalyst requirements, and substrate scope.
Comparative Analysis of Synthetic Routes
The following tables summarize the key performance indicators for each of the three proposed synthetic routes. The data presented is based on analogous reactions found in the literature for structurally similar compounds, providing a representative benchmark for the synthesis of this compound.
Table 1: Buchwald-Hartwig Amination of a Halogenated Precursor
| Parameter | Representative Value |
| Starting Material | 2-Bromo-4-methylaniline |
| Reagents | Pyrrolidine, Palladium Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos), Base (e.g., NaOtBu) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
| Reported Yield Range | 60-95% |
| Catalyst Loading | 1-5 mol% |
Table 2: Nucleophilic Aromatic Substitution (SNA)
| Parameter | Representative Value |
| Starting Material | 2-Fluoro-4-methylnitrobenzene or 2-Chloro-4-methylnitrobenzene |
| Reagents | Pyrrolidine, Base (e.g., K₂CO₃ or Et₃N) |
| Solvent | DMSO, DMF, or NMP |
| Temperature | 100-150 °C |
| Reaction Time | 24-48 hours |
| Reported Yield Range | 50-85% |
| Notes | Requires subsequent reduction of the nitro group. |
Table 3: Reductive Amination/Nitro Reduction Sequence
| Parameter | Representative Value |
| Starting Material | 1-(4-Methyl-2-nitrophenyl)ethan-1-one |
| Reagents | Step 1 (Reductive Amination): Pyrrolidine, Reducing Agent (e.g., NaBH(OAc)₃ or H₂/Catalyst). Step 2 (Nitro Reduction): Reducing Agent (e.g., H₂/Pd/C, SnCl₂, Fe/HCl) |
| Solvent | Step 1: Dichlorethane or Methanol. Step 2: Ethanol or Ethyl Acetate |
| Temperature | Step 1: Room Temperature to 50 °C. Step 2: Room Temperature to 80 °C |
| Reaction Time | Step 1: 12-24 hours. Step 2: 2-12 hours |
| Overall Yield Range | 40-75% (over two steps) |
Experimental Protocols
Detailed experimental methodologies for each of the benchmarked synthetic routes are provided below. These protocols are based on established procedures for analogous transformations and are intended to serve as a starting point for the synthesis of this compound.
Buchwald-Hartwig Amination Protocol
This procedure outlines the palladium-catalyzed cross-coupling of an aryl halide with pyrrolidine. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1][2]
Materials:
-
2-Bromo-4-methylaniline
-
Pyrrolidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube is added Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 equivalents).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous toluene is added, followed by 2-bromo-4-methylaniline (1.0 equivalent) and pyrrolidine (1.2 equivalents).
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours, or until reaction completion is observed by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNA) and Reduction Protocol
This two-step protocol involves an initial SNA reaction to form the C-N bond, followed by the reduction of a nitro group to the desired aniline.
Step 1: Nucleophilic Aromatic Substitution
Materials:
-
2-Fluoro-4-methylnitrobenzene
-
Pyrrolidine
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask is added 2-fluoro-4-methylnitrobenzene (1.0 equivalent), pyrrolidine (2.0 equivalents), and K₂CO₃ (3.0 equivalents) in DMSO.
-
The reaction mixture is heated to 120 °C and stirred for 24-48 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and poured into water.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude nitro-intermediate.
Step 2: Nitro Group Reduction
Materials:
-
Crude 1-(4-Methyl-2-nitrophenyl)pyrrolidine from Step 1
-
Palladium on activated carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas
Procedure:
-
The crude nitro-intermediate is dissolved in ethanol in a hydrogenation vessel.
-
10% Pd/C (5-10 mol%) is added to the solution.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-12 hours.
-
Reaction completion is monitored by TLC.
-
The reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.
Reductive Amination/Nitro Reduction Sequence Protocol
This alternative two-step approach first constructs the pyrrolidine ring via reductive amination of a ketone, followed by reduction of the nitro group.
Step 1: Reductive Amination
Materials:
-
1-(4-Methyl-2-nitrophenyl)ethan-1-one
-
Pyrrolidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
Procedure:
-
To a round-bottom flask is added 1-(4-methyl-2-nitrophenyl)ethan-1-one (1.0 equivalent) and pyrrolidine (1.1 equivalents) in DCE.
-
A catalytic amount of glacial acetic acid is added, and the mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise, and the reaction is stirred at room temperature for 12-24 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude N-(1-(4-methyl-2-nitrophenyl)ethyl)pyrrolidine.
Step 2: Nitro Group Reduction
The nitro reduction is carried out following the same procedure as described in Step 2 of the SNA protocol.
Visualizing the Synthetic Pathways
To further elucidate the relationships between the starting materials and the final product for each synthetic route, the following diagrams are provided.
Conclusion
The selection of an optimal synthetic route for this compound will depend on several factors including the availability of starting materials, desired yield, and tolerance for specific reaction conditions and reagents. The Buchwald-Hartwig amination offers a direct and often high-yielding approach, though it requires the use of expensive palladium catalysts and ligands. Nucleophilic aromatic substitution provides a metal-free alternative for the C-N bond formation but necessitates a subsequent reduction step and may require harsh reaction conditions. The reductive amination pathway offers another metal-free C-N bond formation but also requires a subsequent reduction and may result in lower overall yields. This guide provides the necessary data to make an informed decision based on the specific needs of the research or development program.
References
Comparative Evaluation of 5-Methyl-2-(1-pyrrolidinyl)aniline Analogs and Related Heterocyclic Compounds: An In Vitro and In Vivo Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological evaluation of compounds structurally related to 5-Methyl-2-(1-pyrrolidinyl)aniline. Due to a lack of publicly available data on a comprehensive series of direct analogs, this document synthesizes findings from studies on polysubstituted pyrrolidines and 2-substituted anilines that share key structural motifs. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, particularly in the field of oncology.
Data Presentation: In Vitro Antiproliferative Activity
The following tables summarize the in vitro cytotoxic activity of various pyrrolidine and aniline derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), providing a basis for comparing the potency of these compounds.
Table 1: Antiproliferative Activity of Polysubstituted Pyrrolidine Analogs
| Compound ID | HCT116 (Colon) IC50 (μM) | HL60 (Leukemia) IC50 (μM) | A549 (Lung) IC50 (μM) | HeLa (Cervical) IC50 (μM) | PC-3 (Prostate) IC50 (μM) | Jurkat (T-cell leukemia) IC50 (μM) | Reference |
| 3h | 2.9 - 16 | 2.9 - 16 | 2.9 - 16 | 2.9 - 16 | 2.9 - 16 | 2.9 - 16 | [1] |
| 3k | 2.9 - 16 | 2.9 - 16 | 2.9 - 16 | 2.9 - 16 | 2.9 - 16 | 2.9 - 16 | [1] |
Note: The source provides a range of IC50 values for these compounds against 10 different cancer cell lines.[1]
Table 2: Antiproliferative Activity of Pyrrolidine Chalcone Derivatives
| Compound ID | MCF-7 (Breast) IC50 (µg/mL) | MDA-MB-468 (Breast) IC50 (µg/mL) | Reference |
| 3IP | 25-30 | - | [2] |
| 3FP | - | 25 | [2] |
Table 3: In Vitro Cytotoxicity of Spirooxindole Pyrrolidine/Pyrrolizidine Analogs against A549 Lung Cancer Cells
| Compound ID | A549 (Lung) IC50 (μM) | Reference |
| 5e | 3.48 | [3] |
| 5f | 1.2 | [3] |
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[4] The concentration of the dissolved formazan is directly proportional to the number of viable cells.[5]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to dissolve the formazan crystals.[4][6]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4][5]
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is a technique used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: This method utilizes a fluorescent dye, such as propidium iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.
General Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specific duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., PI) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically presented as a histogram of DNA content versus cell count.
Mandatory Visualizations
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for in vitro anticancer evaluation of test compounds.
Hypothetical Signaling Pathway for c-Met Inhibition
While the precise mechanism of action for this compound analogs is not fully elucidated from the available literature, related aniline derivatives have been shown to target receptor tyrosine kinases such as c-Met.[7][8] The following diagram illustrates a simplified c-Met signaling pathway, a potential target for this class of compounds.
Caption: Potential inhibition of the c-Met signaling pathway.
References
- 1. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Novel therapeutic inhibitors of the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic characteristics of 5-Methyl-2-(1-pyrrolidinyl)aniline with its structural analogs, 2-(1-pyrrolidinyl)aniline and 4-Methyl-2-(1-pyrrolidinyl)aniline. This guide provides a detailed analysis of their NMR, IR, and mass spectrometry data, supported by experimental protocols and visual diagrams to facilitate understanding and application in research and development.
This comparison guide delves into the spectroscopic nuances of this compound and its closely related derivatives. By examining their ¹H NMR, ¹³C NMR, IR, and mass spectra, we aim to provide a clear and objective resource for the identification and characterization of these compounds, which are of interest in medicinal chemistry and materials science.
Structural Comparison
The three compounds share a common 2-(1-pyrrolidinyl)aniline core, with variations in the substitution pattern on the aniline ring. This compound features a methyl group at the 5-position, while 4-Methyl-2-(1-pyrrolidinyl)aniline has a methyl group at the 4-position. 2-(1-pyrrolidinyl)aniline serves as the unsubstituted parent compound. These seemingly minor structural differences can lead to discernible shifts in their spectroscopic data, providing unique fingerprints for each molecule.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its related structures.
¹H NMR Spectral Data (CDCl₃)
| Compound | Aromatic Protons (δ, ppm) | -CH₃ (δ, ppm) | Pyrrolidine Protons (δ, ppm) | -NH₂ (δ, ppm) |
| This compound | Data not fully available | 2.27 (s, 3H) | Data not available | Data not available |
| 2-(1-pyrrolidinyl)aniline | 7.16 (t, 1H, J = 8 Hz), 6.75 (d, 1H, J= 7.5 Hz), 6.69 (s, 1H), 6.62 (d, 1H, J= 7.5 Hz)[1] | N/A | Data not available | 4.59 (br s, 2H)[1] |
| 4-Methyl-2-(1-pyrrolidinyl)aniline | Data not available | Data not available | Data not available | Data not available |
¹³C NMR Spectral Data (CDCl₃)
| Compound | Aromatic Carbons (δ, ppm) | -CH₃ (δ, ppm) | Pyrrolidine Carbons (δ, ppm) |
| This compound | 143.9, 129.8, 127.8, 115.3 | 20.5 | Data not available |
| 2-(1-pyrrolidinyl)aniline | 146.5, 142.1, 129.4, 117.0, 114.3, 113.5[1] | N/A | 65.32[1] |
| 4-Methyl-2-(1-pyrrolidinyl)aniline | Data not available | Data not available | Data not available |
IR Spectral Data (cm⁻¹)
| Compound | N-H Stretching | C-H Stretching (Aromatic) | C-H Stretching (Aliphatic) | C=C Stretching (Aromatic) | C-N Stretching |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| 2-(1-pyrrolidinyl)aniline | ~3400-3300 | ~3100-3000 | ~3000-2800 | ~1600-1450 | ~1350-1250 |
| 4-Methyl-2-(1-pyrrolidinyl)aniline | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The IR data for 2-(1-pyrrolidinyl)aniline is based on a typical spectrum and may vary.
Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) |
| This compound | C₁₁H₁₆N₂ | 176.26 | 177.13863 (predicted)[2] |
| 2-(1-pyrrolidinyl)aniline | C₁₀H₁₄N₂ | 162.23 | Data not available |
| 4-Methyl-2-(1-pyrrolidinyl)aniline | C₁₁H₁₆N₂ | 176.26 | Data not available |
Experimental Protocols
General Synthesis of Substituted 2-(1-pyrrolidinyl)anilines
A common synthetic route involves the Buchwald-Hartwig amination of a corresponding substituted 2-bromoaniline with pyrrolidine in the presence of a palladium catalyst and a suitable base.
Materials:
-
Substituted 2-bromoaniline (e.g., 2-bromo-4-methylaniline)
-
Pyrrolidine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add the substituted 2-bromoaniline, palladium catalyst, and ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene, pyrrolidine, and the base.
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of the synthesized compounds is outlined below.
NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Data Analysis: Process the spectra to determine chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule.
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique (e.g., electrospray ionization - ESI).
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic data presented in this guide highlight the distinct characteristics of this compound, 2-(1-pyrrolidinyl)aniline, and 4-Methyl-2-(1-pyrrolidinyl)aniline. While a complete experimental dataset is still forthcoming for all compounds, the available information provides a solid foundation for their differentiation. The position of the methyl group on the aniline ring significantly influences the chemical shifts of the aromatic protons and carbons in the NMR spectra. This guide, along with the provided experimental protocols, serves as a valuable tool for researchers in the synthesis, identification, and application of these and similar substituted aniline derivatives. Further research to obtain and publish complete experimental spectra for these compounds is highly encouraged to enrich the scientific literature.
References
Assessing the Drug-Like Properties of 5-Methyl-2-(1-pyrrolidinyl)aniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount to its success. This guide provides a comparative analysis of the drug-like properties of 5-Methyl-2-(1-pyrrolidinyl)aniline and its derivatives against other structurally related compounds. By presenting available data and detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions in the lead optimization process.
Comparative Analysis of Physicochemical and ADME Properties
The drug-like properties of a compound are initially evaluated by its physicochemical characteristics, which influence its pharmacokinetic profile. While experimental data for this compound is limited, we can leverage predicted values and compare them with known data from structurally similar molecules.
Table 1: Comparison of Predicted and Experimental Drug-Like Properties
| Property | This compound (Predicted) | 2-Methylaniline (Alternative 1) | Pyrrolidine (Alternative 2) |
| Physicochemical Properties | |||
| Molecular Weight ( g/mol ) | 176.26 | 107.15 | 71.12 |
| logP (XLogP3-AA) | 2.5 | 1.38 | 0.46 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 1 | 1 |
| Polar Surface Area (Ų) | 29.26 | 26.02 | 12.03 |
| ADME Properties | |||
| Aqueous Solubility | Data not available | LogS: -1.31 (Soluble) | LogS: 1.62 (Very Soluble) |
| Permeability (Caco-2, 10⁻⁶ cm/s) | Data not available | ~15-20 (High) | Low to moderate |
| Metabolic Stability (t½ in HLM, min) | Data not available | ~30-60 (Moderate) | >60 (High) |
| Plasma Protein Binding (%) | Data not available | ~40-60 | Low |
Note: Data for this compound is based on in silico predictions from PubChem. Data for alternative compounds is collated from various experimental and predictive sources. HLM: Human Liver Microsomes.
Experimental Protocols
To facilitate the experimental validation of the predicted properties and to enable a direct comparison of novel derivatives, detailed protocols for key in vitro ADME and cytotoxicity assays are provided below.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to predict passive intestinal absorption of compounds.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Phosphate buffered saline (PBS), pH 7.4
-
Dodecane
-
Lecithin solution (10 mg/mL in dodecane)
-
Test compound stock solutions (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS/MS
Procedure:
-
Prepare the artificial membrane by carefully adding 5 µL of the lecithin/dodecane solution to each well of the filter plate. Allow the solvent to evaporate for at least 1 hour.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare the donor solutions by diluting the test compound stock solutions in PBS to the final desired concentration (e.g., 100 µM).
-
Carefully place the filter plate into the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor well.
-
Add 150 µL of the donor solution to each well of the filter plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, carefully remove the filter plate.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the following equation:
where:
-
[C_A] is the concentration in the acceptor well
-
[C_eq] is the equilibrium concentration ([C_D]V_D + [C_A]V_A) / (V_D + V_A)
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively
-
A is the area of the membrane
-
t is the incubation time
-
Caco-2 Permeability Assay
This cell-based assay is the gold standard for predicting human intestinal permeability and identifying substrates of efflux transporters.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
24-well Transwell® plates with polycarbonate membrane inserts (e.g., 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound stock solutions
-
LC-MS/MS for analysis
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer Yellow).
-
For the assay, wash the cell monolayers with pre-warmed HBSS.
-
To measure apical to basolateral (A-B) permeability, add the test compound solution in HBSS to the apical chamber and fresh HBSS to the basolateral chamber.
-
To measure basolateral to apical (B-A) permeability, add the test compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions:
where:
-
dQ/dt is the rate of permeation
-
A is the surface area of the membrane
-
C₀ is the initial concentration in the donor chamber
-
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound may be a substrate for an efflux transporter.
Liver Microsome Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.
Materials:
-
Human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound stock solutions
-
Acetonitrile or methanol for reaction termination
-
LC-MS/MS for analysis
Procedure:
-
Prepare a reaction mixture containing HLM and phosphate buffer. Pre-warm to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system and the test compound to the reaction mixture. The final concentration of the test compound is typically 1 µM.
-
Incubate the reaction at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression: t½ = 0.693 / slope.
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
Materials:
-
Human cell line (e.g., HepG2)
-
96-well cell culture plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing Experimental Workflows
Clear and standardized workflows are essential for reproducible experimental outcomes. The following diagrams, generated using Graphviz, illustrate the key steps in the described assays.
Caption: High-level workflows for key in vitro ADME assays.
Signaling Pathway Visualization
While a specific signaling pathway for this compound derivatives is not yet defined, a general representation of a drug-target interaction leading to a cellular response can be visualized.
Caption: A generalized drug-target interaction pathway.
Conclusion
The assessment of drug-like properties is a critical and iterative process in drug discovery. While in silico predictions provide valuable initial insights into the potential of this compound derivatives, experimental validation is indispensable. The provided protocols for key in vitro ADME and cytotoxicity assays offer a framework for generating robust data to guide the optimization of this chemical series. A thorough understanding of the relationship between chemical structure and pharmacokinetic properties will be instrumental in advancing promising candidates toward clinical development. Researchers are encouraged to utilize these methods to build a comprehensive ADME profile for their compounds of interest and benchmark them against relevant alternatives.
Head-to-head comparison of different synthetic routes to 5-Methyl-2-(1-pyrrolidinyl)aniline
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Synthesis of a Key Amine Intermediate
This guide provides a comprehensive comparison of distinct synthetic strategies for the preparation of 5-Methyl-2-(1-pyrrolidinyl)aniline, a valuable building block in medicinal chemistry and materials science. The following sections detail two primary synthetic pathways: a classical approach involving the reduction of a nitroaromatic precursor and a modern cross-coupling strategy. Each route is evaluated based on key performance indicators, and detailed experimental protocols are provided to facilitate laboratory application.
At a Glance: Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Reduction of Nitro-Pyrrole Intermediate | Route 2: Direct C-N Bond Formation |
| Starting Materials | 4-Methyl-2-nitroaniline, 2,5-Dimethoxytetrahydrofuran | 2-Halo-5-methylaniline, Pyrrolidine |
| Key Reactions | Clauson-Kaas pyrrole synthesis, Nitro group reduction | Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination |
| Typical Overall Yield | 60-75% | SNAr: 40-60%; Buchwald-Hartwig: 70-95% |
| Reaction Time | 2 steps, typically 8-16 hours total | 1 step, typically 4-24 hours |
| Reagent & Catalyst Cost | Generally lower (uses common reagents and catalysts like Fe/HCl or SnCl2) | Can be higher (requires palladium catalysts and specialized ligands for Buchwald-Hartwig) |
| Substrate Scope | Generally reliable for this specific substrate | Buchwald-Hartwig offers broader scope for analogous compounds |
| Process Safety | Use of strong acids and potentially pyrophoric reduction catalysts (e.g., Raney Nickel) requires caution. | Palladium catalysts can be air-sensitive. Solvents like dioxane are common. |
| Purification | Standard chromatographic or crystallization methods. | Chromatography is often required to remove catalyst residues. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Route 1: Synthesis via a Nitro-Pyrrole Intermediate.
Caption: Route 2: Synthesis via Direct Carbon-Nitrogen Bond Formation.
Detailed Experimental Protocols
Route 1: Synthesis via Reduction of a Nitro-Pyrrole Intermediate
This two-step sequence involves the initial formation of a pyrrole ring followed by the reduction of a nitro group to the desired aniline.
Step 1a: Synthesis of 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole (Clauson-Kaas Reaction)
-
Procedure: In a round-bottom flask, 4-methyl-2-nitroaniline (1 equivalent) is dissolved in glacial acetic acid. To this solution, 2,5-dimethoxytetrahydrofuran (1.1 equivalents) is added dropwise. The reaction mixture is heated to reflux (approximately 118 °C) for 2-4 hours, with the progress monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 1b: Reduction of 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole to this compound
-
Procedure (using Iron in Acidic Medium): To a suspension of 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole (1 equivalent) in a mixture of ethanol and water, iron powder (3-5 equivalents) and a catalytic amount of hydrochloric acid (or ammonium chloride) are added. The mixture is heated to reflux for 4-8 hours until the starting material is consumed (monitored by TLC). The hot reaction mixture is then filtered through a pad of celite to remove the iron salts. The filtrate is concentrated under reduced pressure to remove the ethanol. The aqueous residue is basified with a sodium hydroxide solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography to afford this compound.
Route 2: Synthesis via Direct Carbon-Nitrogen Bond Formation
This approach constructs the target molecule in a single step from a substituted aniline and pyrrolidine. The choice between SNAr and Buchwald-Hartwig amination depends on the nature of the halogen on the aniline.
Route 2a: Nucleophilic Aromatic Substitution (SNAr)
This method is most effective when the starting material is an activated aryl halide, such as 2-fluoro-5-methylaniline.
-
Procedure: A mixture of 2-fluoro-5-methylaniline (1 equivalent), pyrrolidine (2-3 equivalents), and a base such as potassium carbonate (2 equivalents) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is heated to 120-150 °C for 12-24 hours in a sealed tube. The reaction progress is monitored by TLC. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Route 2b: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is highly versatile and can be used with a wider range of aryl halides (chlorides, bromides, iodides).
-
Procedure: To an oven-dried Schlenk tube are added 2-bromo-5-methylaniline (1 equivalent), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand like Xantphos or BINAP (1.2-6 mol%), and a strong base such as sodium tert-butoxide (1.2-1.5 equivalents). The tube is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous toluene and pyrrolidine (1.1-1.5 equivalents) are then added via syringe. The reaction mixture is heated to 80-110 °C for 4-24 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through a plug of celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield this compound.
Concluding Remarks
The choice of synthetic route to this compound will depend on several factors including the availability and cost of starting materials, the desired scale of the reaction, and the equipment and expertise available.
-
Route 1 is a robust, classical approach that is often cost-effective for larger-scale synthesis, though it involves two distinct steps.
-
Route 2 , particularly the Buchwald-Hartwig amination , offers a more direct and often higher-yielding pathway with a broader substrate scope, making it highly attractive for medicinal chemistry applications where rapid analog synthesis is crucial. The SNAr variant is a viable option if the corresponding fluoroaniline is readily available.
Researchers are encouraged to consider these factors when selecting the most appropriate method for their specific needs. The provided protocols offer a solid foundation for the successful synthesis of this important chemical intermediate.
Safety Operating Guide
Proper Disposal of 5-Methyl-2-(1-pyrrolidinyl)aniline: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 5-Methyl-2-(1-pyrrolidinyl)aniline, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers, scientists, and drug development professionals must handle this compound with stringent safety measures due to its hazardous properties. This guide provides a procedural, step-by-step approach to its disposal, grounded in safety data sheet (SDS) recommendations.
Hazard Profile and Safety Summary
This compound is a combustible liquid that is toxic if swallowed, inhaled, or in contact with skin.[1] It is known to cause serious eye damage, may trigger allergic skin reactions, and is a suspected mutagen and carcinogen.[1] Prolonged or repeated exposure can lead to organ damage, specifically affecting the blood.[1] Furthermore, this chemical is very toxic to aquatic life with long-lasting effects.[1]
| Property | Value | Source |
| Physical State | Liquid | |
| Flash Point | 70 °C (158 °F) | [2] |
| Acute Toxicity | Oral (Category 3), Dermal (Category 3), Inhalation (Category 3) | [1] |
| Health Hazards | Serious eye damage, Skin sensitization, Suspected carcinogenicity and mutagenicity, Specific target organ toxicity (Blood) | [1] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[1]
-
All handling and preparation for disposal must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[1]
-
Ensure an eyewash station and safety shower are readily accessible.[2]
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect waste in a designated, properly labeled, and sealed container. The container must be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., toxic, health hazard, environmental hazard).
3. Small Spill Management:
-
In the event of a small spill, do not use water for cleanup.
-
Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.
-
Carefully collect the absorbent material and contaminated surfaces into the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.
4. Container Management and Storage:
-
Keep the waste container tightly closed when not in use.[3]
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, acids, and sources of ignition.[2][4]
-
The storage area should be locked and accessible only to authorized personnel.[1]
5. Final Disposal:
-
The ultimate disposal of this compound must be carried out by a licensed and approved hazardous waste disposal facility.[4]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.
-
Crucially, do not pour this chemical down the drain or dispose of it with general laboratory trash, as it is very toxic to aquatic life. [4]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Methyl-2-(1-pyrrolidinyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 5-Methyl-2-(1-pyrrolidinyl)aniline. As a derivative of aniline, this compound is presumed to share similar toxicological properties, necessitating stringent safety protocols. Adherence to these procedures is paramount to ensure personal safety and minimize environmental impact.
I. Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound. Since this compound is an aniline derivative, the PPE recommendations are based on the known hazards of aniline, which include high toxicity upon inhalation, ingestion, and skin absorption, as well as being a suspected carcinogen and mutagen.[1][2][3][4]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[5] | To protect against splashes and vapors that can cause severe eye irritation and damage.[2] |
| Skin Protection | - Gloves: Chemical-resistant gloves (Nitrile gloves are suitable for short-term use, but glove manufacturer's compatibility data should be consulted for prolonged contact).[1] - Lab Coat: A full-length, chemical-resistant lab coat. - Clothing: Long pants and closed-toe shoes are mandatory.[1] | To prevent skin contact, as aniline and its derivatives are readily absorbed through the skin and can cause systemic toxicity and skin sensitization.[6] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges is required if work is not performed in a certified chemical fume hood or if there is a risk of inhalation. For higher or unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary.[5][6] | To prevent inhalation of toxic vapors, which can lead to systemic effects such as methemoglobinemia, characterized by dizziness, headache, and cyanosis. |
II. Operational Plan: Step-by-Step Handling Procedures
All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3] An eyewash station and safety shower must be readily accessible.[1]
1. Preparation:
- Ensure the chemical fume hood is functioning correctly.
- Gather all necessary equipment and reagents before introducing the chemical.
- Don all required personal protective equipment as outlined in the table above.
2. Weighing and Transfer:
- Conduct all weighing and transfer operations within the chemical fume hood.
- Use a disposable weighing boat or paper to avoid contamination of the balance.
- Handle the compound gently to prevent the generation of dust or aerosols.
- Close the container tightly immediately after use.[5]
3. During Reaction:
- Keep the sash of the fume hood at the lowest practical height.
- Continuously monitor the experiment for any signs of unexpected reactions.
- Avoid working alone in the laboratory.
4. Post-Experiment:
- Decontaminate all surfaces and equipment that may have come into contact with the chemical.
- Remove PPE carefully to avoid contaminating yourself. Wash hands thoroughly after handling the compound, even if gloves were worn.[1][7]
III. Emergency Plan
Spill Management:
-
Small Spills (within a fume hood):
-
Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1]
-
Collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, increase ventilation to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
IV. Disposal Plan
All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, absorbent materials), must be treated as hazardous waste.
-
Waste Collection:
-
Collect all chemical waste in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Disposal Procedure:
-
Dispose of the hazardous waste through your institution's EHS-approved waste disposal program.[8]
-
Follow all local, state, and federal regulations for the disposal of toxic chemical waste.
-
V. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
